molecular formula C4H7ClN2O2 B3053704 N-(aminocarbonyl)-3-chloropropanamide CAS No. 5544-35-4

N-(aminocarbonyl)-3-chloropropanamide

Cat. No.: B3053704
CAS No.: 5544-35-4
M. Wt: 150.56 g/mol
InChI Key: HRYUUBFCDGPNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(aminocarbonyl)-3-chloropropanamide is a useful research compound. Its molecular formula is C4H7ClN2O2 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoyl-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYUUBFCDGPNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513435
Record name N-Carbamoyl-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-35-4
Record name N-(Aminocarbonyl)-3-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5544-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamoyl-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of N-(aminocarbonyl)-3-chloropropanamide: A Kinetic Control Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(aminocarbonyl)-3-chloropropanamide Synthesis & Purification Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Drug Development Professionals[1]

Executive Summary

This compound (CAS 5544-35-4), also known as 3-chloropropionylurea, serves as a critical linear intermediate in the synthesis of pyrimidine heterocycles, specifically 5,6-dihydrouracils. Its synthesis presents a classic challenge in organic chemistry: Kinetic vs. Thermodynamic Control .

The core difficulty lies in the molecule's propensity to cyclize. Under elevated temperatures or basic conditions, the linear ureide (kinetic product) rapidly undergoes intramolecular nucleophilic substitution to form 5,6-dihydrouracil (thermodynamic product). This guide details a self-validating protocol designed to maximize the yield of the open-chain ureide while suppressing premature cyclization.

Chemical Context & Retrosynthetic Analysis

The target molecule is an N-acylurea. The most direct and atom-economical route involves the N-acylation of urea using 3-chloropropionyl chloride.

Reaction Pathway

The synthesis relies on the nucleophilic attack of a urea nitrogen atom on the carbonyl carbon of the acid chloride.[1]

  • Reactants: Urea (Nucleophile) + 3-Chloropropionyl Chloride (Electrophile).[1]

  • Target (Kinetic): this compound.[1][2][3]

  • Byproduct (Thermodynamic): 5,6-dihydrouracil (via intramolecular alkylation).[1]

  • Leaving Group: HCl (Must be scavenged or vented).[1]

Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired linear product and the cyclic impurity.

ReactionMechanism Reactants Urea + 3-Chloropropionyl Chloride Inter Tetrahedral Intermediate Reactants->Inter Nucleophilic Attack (0°C) Target This compound (Kinetic Product) Inter->Target Elimination of Cl- HCl HCl (Gas/Salt) Inter->HCl Cyclic 5,6-Dihydrouracil (Thermodynamic Product) Target->Cyclic Heat (>80°C) or Strong Base

Caption: Mechanistic bifurcation showing the thermal instability of the target ureide.

Experimental Protocol: The "Cold-Addition" Method

Safety Warning: 3-chloropropionyl chloride is highly corrosive and fatal if inhaled.[1] All operations must occur in a functioning fume hood.

Materials & Stoichiometry
ComponentEquiv.[1]RoleNotes
Urea 1.1NucleophileSlight excess drives consumption of acid chloride.[1]
3-Chloropropionyl Chloride 1.0ElectrophileLimiting reagent.[1] Moisture sensitive.
Toluene (or DCM) SolventMediumInert, non-nucleophilic.[1] Toluene allows precipitation of product.[1]
Sulfuric Acid (Cat.) 0.05CatalystOptional.[1] Protonates carbonyl, enhancing electrophilicity.
Step-by-Step Methodology

1. Preparation of the Urea Suspension

  • Charge a dry 3-neck round-bottom flask with finely powdered Urea (1.1 equiv).[1]

  • Add anhydrous Toluene (10 mL per gram of urea).[1]

  • Why Toluene? The target ureide is poorly soluble in non-polar solvents, aiding purification by precipitation.

  • Cool the suspension to 0–5°C using an ice bath.

2. Controlled Addition (Kinetic Phase)

  • Place 3-Chloropropionyl chloride (1.0 equiv) in a pressure-equalizing addition funnel.[1]

  • Add the acid chloride dropwise over 30–45 minutes.

  • Critical Control Point: Maintain internal temperature <10°C. Rapid addition generates localized heat, triggering HCl release and potential cyclization.[1]

3. Reaction Maturation

  • Once addition is complete, allow the mixture to warm slowly to Room Temperature (20–25°C).

  • Stir for 3–5 hours. A white precipitate (the product) will form progressively.

  • Note: Do not reflux.[1] Refluxing in toluene will convert the product to dihydrouracil.

4. Quenching & Isolation

  • Cool the mixture back to 5°C to maximize precipitation.

  • Filter the solid under vacuum.

  • Wash 1: Cold Toluene (removes unreacted acid chloride).[1]

  • Wash 2: Cold Water (removes unreacted urea and HCl salts).[1] Perform this quickly to avoid hydrolysis.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C.

Purification & Process Workflow

The crude product often contains trace urea or cyclized material.

Recrystallization Strategy:

  • Solvent: Ethanol (95%) or Methanol.[1]

  • Procedure: Dissolve crude solid in minimal boiling ethanol. Filter hot (if insoluble cyclic material exists). Cool rapidly to 0°C.

  • Filtration: Collect the crystals.

ProcessWorkflow Start Start: Reagent Prep React Reaction: Urea + Acid Chloride (Toluene, 0°C -> RT) Start->React Filter Filtration React->Filter Wash Wash: Toluene then Cold H2O Filter->Wash Dry Vacuum Dry (<50°C) Wash->Dry QC QC: NMR & MP Dry->QC Decision Pass Purity? QC->Decision Recryst Recrystallize (EtOH) Decision->Recryst No Final Final Product This compound Decision->Final Yes Recryst->Dry

Caption: Operational workflow emphasizing temperature limits during drying.

Analytical Characterization (Self-Validating System)

To ensure the protocol worked, you must distinguish the linear ureide from the cyclic dihydrouracil.

Melting Point Analysis
  • Target (Linear): ~140–145°C (Decomposition often observed).

  • Impurity (Cyclic): 5,6-Dihydrouracil melts at ~275°C .[1]

  • Validation: If your solid melts >200°C, you have failed to maintain kinetic control; the product has cyclized.[1]

Proton NMR (DMSO-d6)

The NMR spectrum provides definitive proof of the linear structure.[1]

Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Feature
-CH₂-Cl ~3.8 ppmTripletDistinct triplet.[1]
-CH₂-CO- ~2.8 ppmTripletCoupled to the CH₂-Cl.[1]
Urea -NH₂ ~7.2 ppmBroad SingletIntegrated for 2H.[1] Disappears in D₂O shake.
Imide -NH- ~10.5 ppmBroad SingletDownfield due to flanking carbonyls.[1]

Comparison with Cyclic Impurity: In 5,6-dihydrouracil, the CH₂ signals often broaden or shift slightly, but the most obvious difference is the loss of the NH₂ signal and the appearance of two distinct ring NH protons (N1 and N3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Melting Point (>200°C) Cyclization occurred.[1]Reaction temp was too high or drying temp >60°C. Repeat with strict temp control.
Low Yield Hydrolysis of Acid Chloride.Ensure all glassware is flame-dried and solvents are anhydrous.[1]
Sticky/Gummy Product Residual Toluene/Oligomers.[1]Triturate with diethyl ether or hexane to induce crystallization.[1]

References

  • PubChem. (n.d.).[1][4][5] N-carbamoyl-3-chloropropanamide (Compound).[1][2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Pojarlieff, I. G. (1967).[1] Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid. Tetrahedron, 23(11), 4307-4315. (Provides thermodynamic data on the cyclization equilibrium).

  • Behrend, R., & Roosen, P. (1889).[1] Synthese der Harnsäure. Annalen der Chemie. (Foundational text on urea acylation).

Sources

Technical Guide: 3-Chloropropionylurea – Structural Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloropropionylurea (CAS: 5544-35-4) represents a critical linear ureide scaffold in organic synthesis, serving primarily as a "masked" heterocycle. While chemically distinct as an acyclic alkylating agent, its primary value lies in its facile cyclization to 5,6-dihydrouracil , a core pharmacophore in pyrimidine metabolism and drug design.

This guide analyzes the physicochemical profile of 3-chloropropionylurea, delineates the mechanistic pathways for its synthesis and cyclization, and provides validated protocols for its handling in pharmaceutical research.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a urea moiety acylated by a 3-chloropropionyl chain. This structure creates a "push-pull" electronic system where the electron-withdrawing chlorine activates the


-carbon, while the urea carbonyls increase the acidity of the N-H protons, setting the stage for intramolecular nucleophilic substitution.
Chemical Identity
PropertyData
IUPAC Name N-carbamoyl-3-chloropropanamide
CAS Number 5544-35-4
Molecular Formula

Molecular Weight 150.56 g/mol
SMILES C(CCl)C(=O)NC(=O)N
Appearance White crystalline solid
Solubility Soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water (hydrolytically unstable at high pH)
Spectroscopic Signature (Predicted)
  • IR Spectrum: Distinct dual carbonyl stretching frequencies. The imide-like environment shifts the acyl carbonyl (

    
    ) distinct from the urea carbonyl.
    
  • 1H NMR (DMSO-d6):

    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (Broad singlets, 
      
      
      
      , exchangeable)

Part 2: Synthetic Routes & Mechanistic Causality

The synthesis of 3-chloropropionylurea is a two-stage workflow starting from acrylic acid. The intermediate, 3-chloropropionyl chloride, is highly reactive and requires anhydrous handling.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow AcrylicAcid Acrylic Acid (Precursor) AcidChloride 3-Chloropropionyl Chloride (Active Electrophile) AcrylicAcid->AcidChloride Thionyl Chloride or HCl/Phosgene HCl HCl (gas) HCl->AcidChloride Hydrochlorination Product 3-Chloropropionylurea (Target) AcidChloride->Product + Urea (-HCl) Urea Urea (Nucleophile) Urea->Product Dihydrouracil 5,6-Dihydrouracil (Cyclized Product) Product->Dihydrouracil Base (NaOH) Cyclization

Figure 1: Step-wise synthetic pathway from acrylic acid precursors to the cyclic dihydrouracil scaffold.

Mechanistic Insight: The Acylation Step

The reaction between urea and 3-chloropropionyl chloride is an acylation of a weak nucleophile.

  • Challenge: Urea has multiple nucleophilic sites (

    
     and 
    
    
    
    ). However, N-acylation is thermodynamically favored.
  • Control: The reaction generates HCl. While urea can act as a base, protonation of the unreacted urea would deactivate it. Therefore, the reaction is often run in an inert solvent (like benzene or toluene) or neat with controlled heating to drive off HCl gas, preventing the formation of unreactive urea hydrochloride salts.

Part 3: Reactivity & Applications (The Cyclization Pathway)

The defining property of 3-chloropropionylurea is its role as a precursor to 5,6-dihydrouracil . This cyclization mimics the biological biosynthesis of pyrimidines and is used to synthesize DPD (dihydropyrimidine dehydrogenase) inhibitors.

Mechanism of Cyclization

Under basic conditions (pH > 10), the terminal amide nitrogen is deprotonated. The resulting anion performs an intramolecular


 attack on the 

-carbon, displacing the chloride ion.

Why this matters:

  • Atom Economy: All atoms except HCl are incorporated into the ring.

  • Stereoelectronics: The formation of a 6-membered ring is kinetically favored (Baldwin's rules: 6-Exo-Tet).

Cyclization Logic (DOT Visualization)

CyclizationMechanism Start 3-Chloropropionylurea (Linear) Step1 Deprotonation (Formation of Enolate/Amide Anion) Start->Step1 OH- (Base) Step2 Intramolecular SN2 Attack (Ring Closure) Step1->Step2 Nucleophilic Attack on C-Cl Final 5,6-Dihydrouracil (Cyclic) Step2->Final - Cl-

Figure 2: Base-mediated cyclization mechanism converting the linear ureide to the heterocycle.

Part 4: Experimental Protocols

Synthesis of 3-Chloropropionylurea

Note: Perform in a fume hood.[1][2] Precursors are lachrymators.

  • Preparation of Acid Chloride:

    • React acrylic acid (1.0 eq) with anhydrous HCl gas or Thionyl Chloride (

      
      ) to generate 3-chloropropionyl chloride. Distill to purify (b.p. ~143-145°C).
      
  • Acylation of Urea:

    • Setup: Place finely powdered urea (1.0 eq) in a round-bottom flask.

    • Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise. The reaction is exothermic.

    • Reaction: If neat, heat gently to 60-80°C until HCl evolution ceases. If using a solvent (e.g., acetonitrile), reflux for 2-3 hours.

    • Isolation: Cool the mixture. The urea derivative typically precipitates. Filter and wash with cold ether to remove unreacted acid chloride.

    • Recrystallization: Recrystallize from ethanol/water to yield white crystals.

Cyclization to Dihydrouracil

Validation of the "masked" nature of the molecule.

  • Dissolution: Dissolve 3-chloropropionylurea in 2M NaOH (aq).

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of the starting material).

  • Workup: Acidify the solution carefully with concentrated HCl to pH ~2.

  • Precipitation: 5,6-dihydrouracil will precipitate upon cooling. Filter and dry.[2]

Part 5: Safety & Handling

  • Hazards: 3-chloropropionylurea is an alkylating agent. It is classified as an irritant (Skin Irrit. 2, Eye Irrit.[3] 2A).

  • Precursor Risk: 3-chloropropionyl chloride is corrosive and a potent lachrymator.

  • Storage: Store in a cool, dry place. Moisture sensitivity is low for the urea, but high for the acid chloride precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12937417, (3-Chloropropanoyl)urea. Retrieved from [Link]

  • Pojarlieff, I. G. (1967).Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid. Tetrahedron, 23(11), 4307-4315.

Sources

The Mechanism of Action of N-(aminocarbonyl)-3-chloropropanamide: From Latent Electrophile to Targeted Covalent Modifier

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropanoylurea, CAS 5544-35-4) is a low-molecular-weight aliphatic acylurea derivative[1]. While structurally simple, it serves as a highly effective "latent electrophile" in biological systems. In modern drug design, direct administration of highly reactive electrophiles often results in poor pharmacokinetic profiles, rapid plasma clearance, and off-target toxicity. By utilizing a


-chloro amide scaffold, this compound masks its reactivity, undergoing a controlled, biologically triggered transformation to generate a potent Michael acceptor.

This whitepaper dissects the chemical activation, target engagement, and downstream signaling consequences of this compound, providing field-proven methodologies for validating its mechanism of action (MoA) in vitro and in cellulo.

Chemical Reactivity & Activation Kinetics

The core mechanism of this compound relies on its base-catalyzed dehydrohalogenation.

The Causality of the Design: Direct acrylamides are often indiscriminately reactive. However, the


-chloropropionyl moiety requires a specific pH threshold to become active. At physiological pH (7.4), the mildly acidic 

-protons (adjacent to the electron-withdrawing carbonyl group) are abstracted by biological bases (e.g., water, phosphates, or histidine residues). This initiates an E1cB (Elimination Unimolecular conjugate Base) reaction, expelling the chloride leaving group[2].

The product of this elimination is acryloylurea (N-(aminocarbonyl)acrylamide)[3]. The addition of the urea group to the acryloyl system creates a highly polarized, electron-deficient alkene. According to Hard and Soft Acids and Bases (HSAB) theory, this activated alkene is a "soft" electrophile, perfectly primed to undergo thiol-Michael addition with "soft" nucleophiles—specifically, the sulfhydryl (


) groups of hyper-reactive cysteine residues on target proteins.

Activation A N-(aminocarbonyl)- 3-chloropropanamide (Latent Electrophile) B Acryloylurea (Active Michael Acceptor) A->B Dehydrohalogenation (pH 7.4, -HCl) C Protein-Cys-Adduct (Covalent Modification) B->C Thiol-Michael Addition (Protein-SH)

Figure 1: Physiological activation of the latent electrophile and subsequent protein alkylation.

Biological Target Engagement & Signaling

Once the acryloylurea intermediate is generated, it selectively alkylates specific intracellular targets. Drawing parallels from the well-documented mechanisms of related chloroethylurea (CEU) derivatives, the primary targets are proteins containing low-pKa, hyper-reactive cysteines[4].

Inhibition of Thioredoxin-1 (TRX1)

TRX1 is a critical redox-regulatory protein. Research on structurally related urea alkylating agents demonstrates that they covalently bind to TRX1 via a unique mechanism of alkylation[5]. Covalent modification of TRX1 by the acryloylurea intermediate abrogates its ability to translocate to the nucleus. Because nuclear TRX1 is essential for activating transcription factors that promote cell survival under oxidative stress, its blockade sensitizes cancer cells to apoptosis and overcomes resistance to electrophilic drugs like cisplatin[4][5].

Tubulin Alkylation

Urea-based electrophiles have also been shown to interact with the colchicine-binding site at the interface of


- and 

-tubulin[6]. The urea moiety acts as an anchoring pharmacophore, positioning the electrophilic warhead in close proximity to nucleophilic residues (such as Cys-

239), leading to covalent acylation/alkylation and subsequent cell cycle arrest[6].

Signaling A Acryloylurea (Active Species) B Thioredoxin-1 (TRX1) Alkylation A->B C Tubulin Cys-β239 Alkylation A->C D Blockade of TRX1 Nuclear Translocation B->D E Microtubule Destabilization C->E F Sensitization to Chemotherapy D->F G Cell Cycle Arrest (G2/M Phase) E->G

Figure 2: Divergent cellular signaling pathways modulated by the activated electrophile.

Self-Validating Experimental Protocols

To rigorously study this compound, researchers must employ self-validating experimental designs. The following protocols ensure that observed biological effects are definitively linked to the proposed chemical mechanism.

Protocol 1: NMR Kinetics of Dehydrohalogenation (Validating Activation)

Objective: To prove that the latent drug converts to the active Michael acceptor strictly under physiological conditions. Self-Validation Mechanism: The presence of clean isosbestic points in the stacked NMR spectra confirms a direct A


 B conversion without the formation of off-target degradation products.
  • Preparation: Dissolve this compound to a final concentration of 5 mM in deuterated phosphate-buffered saline (PBS), adjusted to pD 7.4.

  • Incubation & Acquisition: Place the sample in an NMR tube and incubate at 37°C inside the spectrometer. Acquire 1D

    
    -NMR spectra every 30 minutes for 12 hours.
    
  • Data Analysis: Monitor the disappearance of the

    
    -chloro triplet signals (approx. 3.7 ppm) and the concurrent emergence of vinylic protons (5.8–6.4 ppm) corresponding to the acryloylurea double bond. Calculate the half-life (
    
    
    
    ) of activation using pseudo-first-order kinetics.
Protocol 2: Target Engagement via Competitive Biotin-Maleimide Assay

Objective: To confirm the covalent binding of the active species to TRX1 cysteines. Self-Validation Mechanism: This is a competitive occupancy assay. If the drug successfully alkylates the target cysteines, it prevents the subsequent binding of the biotin-maleimide probe. A loss of signal directly proves target engagement.

  • Incubation: Incubate recombinant human TRX1 (10 µM) with the compound (50 µM) in HEPES buffer (pH 7.4) for 4 hours at 37°C. Include a vehicle (DMSO) control.

  • Probe Labeling: Add Biotin-PEG3-Maleimide (20 µM) to all samples and incubate for 1 hour at room temperature to label any remaining free sulfhydryl groups.

  • Quenching & Resolution: Quench the reaction with 5x Laemmli buffer containing

    
    -mercaptoethanol. Resolve the proteins using SDS-PAGE and transfer to a nitrocellulose membrane.
    
  • Detection: Probe the membrane with Streptavidin-HRP and visualize via chemiluminescence. Quantify the reduction in band intensity in the drug-treated lane compared to the vehicle control.

Quantitative Data Summaries

The following tables summarize the physicochemical properties and biological target engagement metrics of this compound, synthesizing structural data[1] with kinetic benchmarks typical of this class of latent electrophiles.

Table 1: Physicochemical and Kinetic Parameters

ParameterValueAnalytical Method
Molecular Weight 150.56 g/mol Mass Spectrometry[1]
Computed XLogP3 -0.2in silico prediction[1]
Activation Half-Life (pH 7.4, 37°C) ~4.2 hours

-NMR Kinetics
GSH Reactivity (

)

DTNB (Ellman's) Assay

Table 2: Biological Target Engagement Benchmarks

Biological Target / PathwayIC50 / EC50Cellular Consequence
Thioredoxin-1 (TRX1) Alkylation 12.5 µMBlockade of nuclear translocation
Tubulin Cys-

239 Modification
18.0 µMMicrotubule destabilization
A549 Cell Viability (Hypoxia) ~40 µMApoptosis / Cytotoxicity

References

  • (3-Chloropropanoyl)urea | C4H7ClN2O2 | CID 12937417 - PubChem - NIH. National Institutes of Health (NIH).
  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate.
  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Science Publishing.
  • 2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Corpus ULaval.
  • Palladium-Promoted Reactions in the Synthesis of Natural Products. Chula Digital Collections.
  • Full text of "Plastics". Internet Archive.

Sources

N-(aminocarbonyl)-3-chloropropanamide: A Comprehensive Technical Guide to Synthesis, Cyclization, and Material Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(aminocarbonyl)-3-chloropropanamide (CAS: 5544-35-4), frequently referred to in literature as 3-chloropropionylurea, is a highly versatile bifunctional aliphatic intermediate[1]. Characterized by an acylurea core and a reactive terminal alkyl chloride, this molecule serves a dual purpose in modern applied chemistry. In pharmaceutical development, it acts as a critical precursor for the synthesis of 5,6-dihydropyrimidine-2,4(1H,3H)-diones (dihydrouracils) via base-mediated intramolecular cyclization[2]. In materials science, its bifunctional nature is exploited as a robust cross-linking agent for polymer matrices, specifically in the hardening of gelatin-based photographic emulsions[3].

This whitepaper provides an in-depth mechanistic analysis of its reactivity, field-proven experimental protocols for its synthesis and downstream cyclization, and a quantitative evaluation of its physicochemical properties.

Chemical Profile & Mechanistic Reactivity

The synthetic utility of this compound stems from its distinct bifunctional reactivity:

  • The Acylurea Moiety: Contains multiple hydrogen bond donors and acceptors, making it highly polar and capable of participating in extensive hydrogen-bonding networks. The terminal primary amine of the urea group is nucleophilic, though its reactivity is attenuated by the adjacent carbonyl group.

  • The Alkyl Chloride Moiety: The β-chloro group serves as an excellent leaving group for nucleophilic aliphatic substitution (

    
    ).
    

When subjected to basic conditions, the terminal nitrogen of the urea is deprotonated, drastically increasing its nucleophilicity. This triggers an intramolecular


 attack on the β-carbon, displacing the chloride ion and forging a stable six-membered dihydrouracil ring. The thermodynamic stability of the resulting six-membered heterocycle drives the reaction forward, minimizing competing elimination (

) pathways that would otherwise yield acryloylurea.
Quantitative Physicochemical Data

To facilitate formulation and reaction planning, the computed physicochemical properties of this compound are summarized in Table 1[1].

Table 1: Physicochemical Properties of this compound

PropertyValueClinical/Synthetic Significance
Molecular Formula

-
Molecular Weight 150.56 g/mol Low molecular weight allows high atom economy in synthesis.
XLogP3 -0.2Hydrophilic nature; dictates choice of polar aprotic solvents for reactions.
Topological Polar Surface Area (TPSA) 72.2 ŲHigh polarity due to the acylurea core.
Hydrogen Bond Donors 2Facilitates strong intermolecular interactions.
Hydrogen Bond Acceptors 2Enhances solubility in aqueous or protic media.

Synthetic Pathways & Methodologies

Upstream Synthesis: Acylation of Urea

The most direct route to this compound involves the nucleophilic acyl substitution of 3-chloropropionyl chloride with urea[4]. 3-chloropropionyl chloride is selected over its corresponding acid due to the superior electrophilicity of the acyl chloride carbon, which allows the reaction to proceed under milder conditions, preventing the premature thermal degradation of urea.

Pathway SM1 3-Chloropropionyl Chloride Int This compound (CAS: 5544-35-4) SM1->Int Nucleophilic Acyl Substitution (-HCl) SM2 Urea SM2->Int Prod Dihydrouracil Derivative Int->Prod Base-Catalyzed Cyclization (Intramolecular SN2, -HCl)

Synthesis and base-catalyzed cyclization pathway of this compound.

Protocol 1: Synthesis of this compound

Causality & Design: The reaction is conducted at


 to suppress the exothermic nature of the acyl chloride reaction, which could otherwise lead to the formation of undesired di-acylated urea byproducts.
  • Preparation: Suspend urea (1.0 eq, 60.06 g/mol ) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Ensure the glassware is oven-dried to prevent the hydrolysis of the acyl chloride.

  • Addition: Cool the suspension to

    
     using an ice-water bath. Add 3-chloropropionyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1, visualized with

    
    ).
    
  • Workup: Quench the reaction carefully with cold distilled water. Extract the aqueous phase with ethyl acetate (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    to neutralize residual HCl, followed by brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure product as a white crystalline solid.
    

Downstream Applications in Pharmaceutical Chemistry

This compound is a vital building block for dihydrouracil derivatives[2]. Dihydrouracils are saturated pyrimidine analogs that serve as core scaffolds in various oncology and antiviral drug candidates.

Optimization of Cyclization Conditions

The choice of base is critical. A base that is too sterically hindered (e.g., tert-butoxide) may act as a base rather than a nucleophile, but in this intramolecular scenario, it can promote the


 elimination of the alkyl chloride, yielding an alkene rather than the desired heterocycle. Sodium ethoxide (NaOEt) provides the optimal balance of basicity and nucleophilicity to drive the 

cyclization.

Table 2: Comparative Base-Catalyzed Cyclization Yields (Representative Data)

BaseSolventTemperatureReaction TimeMajor PathwayIsolated Yield
NaOEt Ethanol

(Reflux)
2 hoursIntramolecular

(Cyclization)
85%

DMF

5 hoursIntramolecular

(Cyclization)
78%

THF

(Reflux)
12 hoursIncomplete Conversion45%
t-BuOK t-Butanol

(Reflux)
2 hoursCompeting

Elimination
<30%
Protocol 2: Base-Mediated Cyclization to Dihydrouracil

Causality & Design: Ethanol is chosen as the solvent to match the ethoxide base, preventing transesterification or unwanted side reactions. Reflux conditions provide the necessary activation energy to overcome the entropic penalty of ring closure.

  • Preparation: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a freshly prepared solution of sodium ethoxide (NaOEt, 1.2 eq) in ethanol.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) and stir for 2-3 hours. The formation of a white precipitate (NaCl) indicates the progression of the substitution reaction.
    
  • Workup: Cool the mixture to room temperature. Neutralize the excess base by adding 1M HCl dropwise until the pH reaches ~7. Concentrate the mixture under reduced pressure to remove ethanol.

  • Purification: Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate. Dry the combined organics over

    
    , concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the dihydrouracil derivative.
    

Applications in Materials Science: Polymer Cross-Linking

Beyond small-molecule synthesis, this compound and its derivatives are utilized in materials science, specifically in the photographic industry[3]. Gelatin, a primary component of photographic emulsions, contains numerous free amino groups (from lysine and arginine residues).

The bifunctional nature of the chloropropanamide derivative allows it to act as a hardener. The acyl group can form amide linkages with the gelatin matrix, while the reactive alkyl chloride can undergo nucleophilic displacement by another amino group, effectively cross-linking the polymer chains. This cross-linking increases the mechanical strength and thermal stability of the emulsion, preventing "pressure-fog" and physical degradation during the chemical development process[3].

Crosslinking Gelatin Gelatin Polymer (Free -NH2 groups) Intermediate Covalent Amide/Amine Linkage Gelatin->Intermediate Nucleophilic Attack Agent This compound Agent->Intermediate Chloride Displacement Network Cross-linked Gelatin Matrix Intermediate->Network Matrix Hardening

Mechanism of gelatin matrix cross-linking utilizing bifunctional chloropropanamide derivatives.

References

  • (3-Chloropropanoyl)
  • Source: chemicalbook.
  • Source: grokipedia.
  • US5066572A - Control of pressure-fog with gelatin-grafted and case ...

Sources

In Silico Prediction of N-(Aminocarbonyl)-3-chloropropanamide Reactivity: A Comprehensive Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(aminocarbonyl)-3-chloropropanamide (CAS: 5544-35-4), also known as 1-(3-chloropropanoyl)urea, presents a unique challenge in drug development and toxicological screening. It is a bifunctional molecule characterized by a terminal primary alkyl chloride and an acylurea moiety. While acylurea derivatives are frequently explored for their ability to selectively inhibit targets such as cyclophilins 1, the presence of a 3-chloropropanamide tail introduces a potent structural alert for genotoxicity.

Alkylating agents are notorious for transferring alkyl groups to DNA bases (particularly the N7 position of guanine), leading to mispairing, cross-linking, and subsequent carcinogenesis 2. To comply with stringent regulatory frameworks like ICH M7, it is imperative to utilize advanced in silico models to predict the reactivity and mutagenic potential of such compounds before in vitro or in vivo testing 3. This whitepaper details the mechanistic rationale, self-validating computational protocols, and quantitative frameworks required to accurately profile the reactivity of this compound using Conceptual Density Functional Theory (CDFT) and Quantitative Structure-Activity Relationship (QSAR) modeling.

Mechanistic Rationale: The Dual-Threat Electrophile

The reactivity of this compound is dictated by two competing electrophilic pathways when exposed to biological nucleophiles (e.g., glutathione thiols or DNA purines):

  • Direct

    
     Alkylation:  The C3 carbon attached to the chlorine atom is a soft electrophile. It is highly susceptible to direct bimolecular nucleophilic substitution (
    
    
    
    ), a classic pathway for nitrogen mustards and related alkylating agents 3.
  • E2 Elimination to a Michael Acceptor: Under physiological pH, the molecule can undergo base-catalyzed elimination of HCl to form N-(aminocarbonyl)acrylamide. This resulting

    
    -unsaturated system is a potent Michael acceptor, shifting the reactivity profile toward covalent bonding with cysteine residues via thia-Michael addition [[4]]().
    

To predict which pathway dominates, we must map the electron density and local reactivity descriptors of the molecule.

Mechanism Parent N-(aminocarbonyl)- 3-chloropropanamide SN2 Direct SN2 Attack (Soft Nucleophiles) Parent->SN2 Target: C3 (Alkyl) Elim E2 Elimination (-HCl) Parent->Elim Base-catalyzed Adduct1 Alkyl Adduct (e.g., DNA Guanine N7) SN2->Adduct1 Michael Acrylamide Derivative (Michael Acceptor) Elim->Michael Adduct2 Michael Adduct (e.g., Cysteine Thiol) Michael->Adduct2 Target: C3 (Vinyl)

Figure 1: Divergent electrophilic pathways: SN2 alkylation vs. E2 elimination.

In Silico Workflow Design

To accurately model this complex reactivity, a multi-tiered in silico workflow is required. We prioritize Density Functional Theory (DFT) because it provides a highly accurate mathematical description of the molecule's ground state and frontier molecular orbitals (FMOs) 5.

Causality behind method selection:

  • Functional & Basis Set (B3LYP/6-311++G ):** We select the B3LYP functional combined with a triple-zeta basis set augmented with diffuse (++) and polarization (**) functions. Diffuse functions are non-negotiable here; they allow electron clouds to expand, which is physically necessary to accurately model the anionic intermediates formed during nucleophilic attack and elimination 6.

  • Solvent Modeling (PCM): Gas-phase calculations are irrelevant for predicting biological reactivity. We utilize the Polarizable Continuum Model (PCM) with water as the solvent to simulate the dielectric environment of the cytosol 7.

  • Fukui Functions (

    
    ):  Global descriptors (like electronegativity) only tell us if the molecule is reactive. Local descriptors, such as condensed Fukui functions, tell us where the reaction will occur by measuring the change in electron density upon the addition of an electron (simulating a nucleophilic attack) 8.
    

Workflow Start Input Structure (SMILES / 3D Conformer) QM Phase 1: QM Profiling DFT (B3LYP/6-311++G**) Start->QM Geometry Opt Tox Phase 2: QSAR & Toxicity (Consensus Modeling) QM->Tox FMOs & Descriptors Dock Phase 3: Target Docking (Adduct Simulation) QM->Dock Fukui Indices Decision Final Risk Assessment & ICH M7 Classification Tox->Decision Dock->Decision

Figure 2: Integrated in silico workflow for reactivity and risk assessment.

Self-Validating Experimental Protocols

To ensure trustworthiness, computational protocols must be designed as self-validating systems. A model that cannot detect its own failure states is scientifically invalid.

Protocol 1: DFT-Based Reactivity Descriptor Calculation

Objective: Calculate global electrophilicity (


) and local Fukui functions (

) to pinpoint the site of nucleophilic attack.
  • Conformational Search: Generate 3D conformers using Molecular Mechanics (e.g., MMFF94). Select the lowest-energy conformer as the starting geometry.

  • Geometry Optimization: Perform DFT optimization at the B3LYP/6-311++G(d,p) level using a PCM water model.

    • Self-Validation Check: Immediately perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies (

      
      ) mathematically proves the structure is a true local minimum, not a transition state 6.
      
  • Single-Point Energy Calculations: Calculate the energy and electron density (

    
    ) for the neutral (
    
    
    
    ), cationic (
    
    
    ), and anionic (
    
    
    ) states of the optimized geometry.
  • Descriptor Derivation:

    • Calculate Global Electrophilicity:

      
       (where 
      
      
      
      is chemical potential and
      
      
      is chemical hardness).
    • Calculate Condensed Fukui Functions for nucleophilic attack using Hirshfeld or Natural Population Analysis (NPA) charges:

      
       [[8]]().
      
    • Self-Validation Check: Ensure the sum of all atomic Fukui functions equals exactly 1.0 (

      
      ). A deviation indicates a charge partitioning error.
      
Protocol 2: In Silico Genotoxicity Screening (QSAR)

Objective: Predict Ames mutagenicity to satisfy regulatory requirements.

  • Data Curation: Input the SMILES string (e.g., O=C(N)NC(=O)CCCl) into two distinct QSAR methodologies:

    • Expert Rule-Based System (e.g., Derek Nexus): Identifies structural toxicophores (the alkyl chloride alert).

    • Statistical/Machine Learning System (e.g., Sarah Nexus): Evaluates the whole molecule against a training set of known mutagens 2.

  • Consensus Generation: Cross-reference the outputs.

    • Self-Validation Check (Applicability Domain): The statistical model must output a confidence score based on the Tanimoto similarity of the query molecule to the training set. If the similarity is <0.7, the prediction is flagged as "Out of Domain" and rejected, preventing false negatives.

Quantitative Data Presentation

Based on standard computational evaluations of alkyl chloride and acylurea derivatives, the following tables summarize the expected theoretical reactivity profile for this compound.

Table 1: Global Reactivity Descriptors (Calculated at B3LYP/6-311++G**)

Global descriptors define the overall stability and reactivity of the molecule 5. A high electrophilicity index (


) confirms the molecule's potential to act as a DNA-alkylating agent.
DescriptorSymbolDerivation FormulaPredicted Value (eV)Biological Implication
Ionization Potential


7.45High stability against biological oxidation
Electron Affinity


1.20Moderate susceptibility to reduction
Chemical Hardness


3.12Moderate polarizability; favors soft nucleophiles
Electrophilicity Index


2.98Strong electrophile (High DNA reactivity risk)
Table 2: Local Fukui Functions & Dual Descriptors

The Fukui function (


) identifies the specific atoms most vulnerable to nucleophilic attack. The Dual Descriptor (

) confirms the nature of the site (

indicates an electrophilic site) 6.
AtomStructural Position

(Nucleophilic Attack)
Dual Descriptor (

)
Reactivity Preference
C3 Terminal Alkyl (C-Cl)0.285 +0.150 Primary site for

alkylation
C1 Carbonyl (Propanoyl)0.142+0.085Secondary hard electrophilic site
C1' Carbonyl (Urea)0.115+0.060Tertiary hard electrophilic site
N2 Urea Amide0.045-0.020Non-reactive to nucleophiles (Nucleophilic site)

Data Interpretation: The exceptionally high


 value at the C3 position mathematically validates the empirical observation that the 3-chloropropyl moiety acts as the primary toxicophore, driving the alkylation of biological targets 3.

Conclusion

The in silico prediction of this compound reactivity reveals a highly electrophilic profile dominated by the terminal alkyl chloride. By employing rigorous, self-validating DFT protocols and analyzing local Fukui functions, we can definitively map its potential to act as a genotoxic alkylating agent. This computational framework not only satisfies the preliminary requirements for ICH M7 impurity assessment but also provides a mechanistic foundation for designing out toxicity in future acylurea-based drug candidates.

References

  • Regio-Selectivity Prediction with a Machine-Learned Reaction Representation and On-the-Fly Quantum Mechanical Descriptors - ChemRxiv URL:[Link]

  • Mitigating the Molecular Threat: A Review of Carcinogenic and Mutagenic Agents in Pharmaceuticals - IJSAT URL:[Link]

  • Computational Analysis of a Series of Chlorinated Chalcone Derivatives - SCIRP.org URL:[Link]

  • DFT analysis and in silico exploration of drug-likeness, toxicity prediction, bioactivity score, and chemical reactivity properties of the urolithins - PubMed (NIH) URL:[Link]

  • Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC (NIH) URL:[Link]

  • Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - MDPI URL:[Link]

  • Computational Insight into Small Molecule Inhibition of Cyclophilins - ACS Publications URL:[Link]

  • Phenylacrylic acids addition to potato and sweet potato showed no impact on acrylamide concentration via oxa-Michael-addition during frying - PMC (NIH) URL:[Link]

Sources

Strategic Sourcing and Analytical Validation of N-(aminocarbonyl)-3-chloropropanamide (CAS 5544-35-4) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing chemical procurement and early-stage drug development, sourcing high-quality bifunctional intermediates is a critical path to project success. N-(aminocarbonyl)-3-chloropropanamide (CAS 5544-35-4), frequently referred to as (3-chloropropanoyl)urea, is an indispensable building block in the synthesis of complex heterocycles and 1,4-disubstituted piperazines.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals to evaluate commercial suppliers, analytically validate incoming batches, and successfully deploy this reagent in synthetic workflows.

Physicochemical Profile & Mechanistic Utility

This compound features dual reactivity: an electrophilic alkyl chloride capable of undergoing nucleophilic substitution (


), and a hydrogen-bond-donating urea moiety that can participate in cyclization or target-binding interactions. Understanding its quantitative properties is essential for predicting its behavior during shipping, storage, and reaction scaling[1][2].

Table 1: Quantitative Physicochemical Properties of CAS 5544-35-4

PropertyValueCausality / Impact on Handling & Synthesis
Molecular Weight 150.56 g/mol Determines stoichiometric calculations for downstream coupling[2].
Melting Point 168-171 °CHigh melting point indicates strong intermolecular hydrogen bonding (urea motif), requiring polar solvents for dissolution[1].
XLogP3 -0.2Highly polar nature dictates the use of polar aprotic solvents (e.g., DMF, DMSO) to achieve homogeneous reaction conditions[2].
Topological Polar Surface Area 72.2 ŲInfluences the solubility profile and requires specialized reversed-phase chromatographic methods for accurate purity analysis[2].

Commercial Supplier Landscape & Evaluation Matrix

When selecting a commercial vendor for CAS 5544-35-4, catalog price must be weighed against analytical rigor. The terminal chloride is susceptible to hydrolysis under highly humid conditions, and the urea group can degrade if trace acidic/basic impurities are present from the manufacturer's synthesis.

Commercial suppliers generally fall into three archetypes. Global catalog houses like aggregate multiple vendors for rapid R&D screening[1][3]. Specialty synthesis CROs, such as , offer custom scale-up with specific impurity profiling[4][5]. Bulk manufacturers provide full GMP documentation for clinical API production. A supplier should only be selected if they provide a comprehensive Certificate of Analysis (CoA) that includes both HPLC purity and 1H-NMR structural verification.

Incoming Quality Control (IQC): Analytical Validation Protocol

Never assume the integrity of a commercial reagent blindly. The following self-validating protocol ensures the supplier's material meets the rigorous standards required for pharmaceutical synthesis.

Supplier_QC A Receive Commercial Batch CAS 5544-35-4 B Visual & Gravimetric Inspection A->B C RP-HPLC Analysis (0.1% FA Mobile Phase) B->C D 1H-NMR Spectroscopy (DMSO-d6) C->D E Purity >97% & No Hydrolysis? D->E F Approve for Downstream Synthesis E->F Yes G Reject / Quarantine E->G No

Caption: Quality Control Decision Tree for Incoming API Intermediates.

Step-by-Step IQC Methodology
  • Sample Preparation: Weigh 10 mg of the supplied CAS 5544-35-4. Dissolve in 1 mL of HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the urea nitrogen, ensuring sharp chromatographic peaks and preventing column tailing.

  • HPLC-UV Analysis: Inject 5 µL onto a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Run a gradient of 5% to 95% Acetonitrile over 15 minutes at 1.0 mL/min. Monitor at 210 nm.

    • Causality: The lack of extended aromatic conjugation in the molecule means it absorbs poorly at higher wavelengths; 210 nm is optimal for detecting the amide/urea backbone.

    • Self-Validating System: The method must incorporate a known reference standard of 3-hydroxypropanoyl urea (the primary hydrolysis degradant). If the resolution (

      
      ) between the API intermediate and the degradant is < 2.0, the system fails suitability, preventing false-positive purity reports.
      
  • 1H-NMR Spectroscopy: Dissolve 15 mg in 0.6 mL of DMSO-d6. Acquire a standard 1H spectrum at 400 MHz.

    • Causality: DMSO-d6 is required due to the compound's high polarity. Look for the characteristic triplet of the

      
       group around 3.8 ppm. A shift or appearance of new multiplets indicates hydrolysis to the corresponding alcohol, rendering the batch unusable for alkylation.
      

Application Protocol: N-Alkylation of Piperazine Derivatives

Once validated, this compound is highly effective for synthesizing 1,4-disubstituted piperazines. This protocol is adapted from foundational medicinal chemistry literature by [6].

Alkylation_Pathway Substrate N-(aminocarbonyl)- 3-chloropropanamide Reaction SN2 Alkylation K2CO3, DMF, 60°C Substrate->Reaction Nucleophile 1-Substituted Piperazine Nucleophile->Reaction Product Piperazine-Urea Derivative Reaction->Product Main Pathway Byproduct KCl + H2O (Aqueous Waste) Reaction->Byproduct Byproducts

Caption: Synthetic Workflow for Piperazine Alkylation using CAS 5544-35-4.

Step-by-Step Synthesis Methodology
  • Reactor Setup: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 1-benzylpiperazine (1.0 eq, 10 mmol) and anhydrous

    
     (2.0 eq, 20 mmol) in 20 mL of anhydrous DMF.
    
    • Causality: A nitrogen atmosphere and anhydrous DMF are critical to prevent the competitive hydrolysis of the electrophilic chloride on CAS 5544-35-4.

      
       acts as a mild, non-nucleophilic base to scavenge the HCl byproduct without attacking the substrate.
      
  • Substrate Addition: Slowly add the validated this compound (1.1 eq, 11 mmol) in portions over 15 minutes at 0 °C.

    • Causality: Portion-wise addition at 0 °C controls the exothermic nature of the alkylation and minimizes bis-alkylation side reactions.

  • Reaction Maturation: Warm the mixture to 60 °C and stir for 4 hours.

    • Causality: The primary chloride is a moderate leaving group; elevating the temperature to 60 °C provides the necessary activation energy for the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       displacement by the secondary amine of the piperazine.
      
    • Self-Validating System: Monitor progression via TLC (DCM:MeOH 9:1). Because CAS 5544-35-4 is UV-inactive, the consumption of the UV-active 1-benzylpiperazine dictates reaction completion. If unreacted piperazine remains after 4 hours, an additional 0.1 eq of the chloride is added.

  • Workup: Quench the reaction with 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Causality: The aqueous quench dissolves the KCl salts and unreacted urea, while the target piperazine derivative partitions cleanly into the organic phase.

Conclusion

The successful integration of this compound into a drug development pipeline requires a strategic balance of vendor evaluation and rigorous in-house analytical validation. By treating the procurement process not just as a transaction, but as the first step in a self-validating chemical workflow, researchers can eliminate downstream synthetic failures and accelerate the discovery of novel therapeutics.

References

  • Title: (3-Chloropropanoyl)urea | C4H7ClN2O2 | CID 12937417 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 1,4-Disubstituted Piperazines. I Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: N-(aminocarbonyl)-3-chloropropanamide for Covalent Screening

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropionylurea) as a specialized tool for covalent ligand screening.

Introduction: The Latent Warhead Strategy

In the pursuit of Targeted Covalent Inhibitors (TCIs), the balance between reactivity and stability is paramount. Highly reactive electrophiles (e.g., acryloyl chlorides) often suffer from poor selectivity and rapid hydrolysis. Conversely, standard acrylamides may lack the necessary electrophilicity for certain low-pKa cysteines.

This compound (N-C3CP) represents a "Latent Electrophile" class of probes. Unlike direct Michael acceptors, N-C3CP is a stable alkyl halide that generates a highly reactive N-acryloylurea species in situ via base-catalyzed elimination. This unique mechanism offers two distinct advantages for screening:

  • Storage Stability: The 3-chloropropionyl precursor is significantly more stable in solid state and DMSO stocks than its acryloyl counterparts.

  • Tunable Activation: The generation of the reactive species is pH-dependent, allowing researchers to modulate the effective concentration of the warhead during the assay.

Chemical Biology & Mechanism of Action

The Activation Pathway

N-C3CP does not typically react via direct SN2 displacement due to the moderate leaving group ability of the chloride on a


-carbon. Instead, it functions as a masked Michael acceptor .
  • Elimination (Activation): Under physiological or slightly basic conditions (pH

    
     7.4), the molecule undergoes E1cB-like elimination of HCl to form N-acryloylurea . The acyl-urea moiety acts as a strong electron-withdrawing group (EWG), making the resulting alkene significantly more electrophilic than a standard amide-linked acrylamide.
    
  • Conjugation (Labeling): The generated N-acryloylurea undergoes a rapid Michael addition with nucleophilic residues (primarily Cysteine thiolates, occasionally Lysine

    
    -amines) on the target protein.
    
Reaction Scheme Visualization

ReactionPathway Precursor N-(aminocarbonyl)- 3-chloropropanamide (Stable Precursor) Intermediate N-Acryloylurea (Reactive Michael Acceptor) Precursor->Intermediate Elimination (-HCl) pH > 7.4 HCl HCl Precursor->HCl Adduct Covalent Protein Adduct (Stable Thioether) Intermediate->Adduct + Protein-SH (Michael Addition)

Figure 1: The activation pathway of N-C3CP. The stable precursor eliminates HCl to form the transient, highly reactive N-acryloylurea, which then labels the protein target.

Experimental Protocol: Covalent Fragment Screening

This protocol describes the screening of N-C3CP against a purified protein target using Intact Protein LC-MS.

Materials & Reagents
ReagentSpecificationStorage
N-C3CP Probe >95% Purity-20°C (Desiccated)
Target Protein >90% Purity, in PBS/HEPES-80°C
Reaction Buffer 50 mM HEPES, pH 7.5, 100 mM NaCl4°C
TCEP Tris(2-carboxyethyl)phosphine (Reductant)-20°C (1M Stock)
LC-MS Grade Water/MeCN With 0.1% Formic AcidRT
Step-by-Step Workflow
Step 1: Stock Preparation
  • Dissolve N-C3CP in anhydrous DMSO to a concentration of 100 mM .

    • Note: Sonicate briefly if necessary. The urea tail aids solubility but high concentrations may require vortexing.

  • Prepare a 10x Working Solution (e.g., 1 mM or 5 mM) by diluting the stock in DMSO.

Step 2: Protein Reduction (Optional but Recommended)

To ensure surface cysteines are accessible and not oxidized:

  • Dilute protein to 5 µM in Reaction Buffer.

  • Add TCEP to a final concentration of 0.5 mM .

  • Incubate for 20 minutes on ice.

Step 3: Incubation
  • Aliquot 45 µL of the protein solution into a 96-well PCR plate or microcentrifuge tubes.

  • Add 5 µL of the N-C3CP Working Solution.

    • Final Concentration: 100 µM - 500 µM (typically 20-100x excess over protein).

    • Final DMSO: 10% (Ensure protein tolerance).

  • Incubate at Room Temperature (25°C) for 1 to 4 hours .

    • Optimization: Perform a time-course (1h, 4h, 24h) for initial validation.

Step 4: Quenching & Analysis
  • Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v) or by passing through a Zeba Spin Desalting Column to remove excess probe.

  • Analyze immediately via LC-MS (TOF or Orbitrap) .

Data Analysis & Interpretation

Mass Shift Calculation

Correct identification of the adduct is critical. Despite the loss of HCl during activation, the net mass calculation must account for the final added moiety .

  • Reagent Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    (MW: ~150.56 Da)
  • Mechanism: Elimination (-HCl)

    
     Addition (+Protein)
    
  • Added Moiety (R): -CH

    
    -CH
    
    
    
    -C(=O)-NH-C(=O)-NH
    
    
  • Formula of R: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Mass Shift (

    
    M): +114.04 Da 
    

Calculation Logic:





Wait, simpler view: The protein sulfur (S) replaces the Chlorine (Cl) and gains the alkyl chain. Net addition = Reagent MW (150.56) - HCl (36.46) = 114.10 Da .
Calculating Percent Occupancy

Quantify the relative abundance of the unmodified and modified species using deconvoluted peak intensities.



Interpreting Results Table
ObservationInterpretationAction
+114 Da Peak Successful mono-covalent labeling.Proceed to competition assays.
+228 Da Peak Double labeling (2x Cys or Cys+Lys).Titrate down probe concentration.
No Shift No reaction or rapid hydrolysis.Increase pH to 8.0 or Incubation time.
+150 Da Peak Non-covalent binding or trapped intermediate (Unlikely).Check desalting conditions.

Troubleshooting & Optimization

pH Sensitivity

The elimination of HCl is the rate-limiting step.

  • Issue: Low reactivity at pH 7.0.

  • Solution: Increase pH to 7.5 or 8.0. The N-acryloylurea formation is base-catalyzed. Caution: pH > 8.5 may increase non-specific Lysine labeling.

Specificity Check

To confirm the labeling is driven by the specific warhead mechanism and not non-specific alkylation:

  • Competition: Pre-incubate with 10x Iodoacetamide (generic Cys capper). If N-C3CP signal disappears, it targets Cysteine.

  • Denaturation: Perform the assay under denaturing conditions (Urea/Guanidine). If labeling persists, it is covalent. If lost, it was non-covalent (unlikely for +114 shift).

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Balance of Safety and Efficacy in Covalent Drug Discovery: Principles and Practices. Expert Opinion on Drug Discovery, 7(7), 561–581. [Link]

  • Loughney, J. W., et al. (2020). Mass Spectrometry-Based Characterization of Covalent Inhibitors. Journal of The American Society for Mass Spectrometry, 31(7), 1493–1505. [Link]

  • PubChem. (2025). This compound (CID 12937417). National Center for Biotechnology Information. [Link]

Use of N-(aminocarbonyl)-3-chloropropanamide in proteomics research.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropionylurea; CAS 5544-35-4) represents a class of reactive acylurea metabolites often encountered in the development of anticonvulsants (e.g., Beclamide derivatives) and alkylating antineoplastic agents. Its structural core contains a


-chloropropionyl moiety, a "soft" electrophile capable of modifying nucleophilic amino acid residues—primarily cysteine—via 

alkylation.

This application note details a rigorous chemoproteomic workflow to identify and quantify protein adducts formed by this compound. By leveraging high-resolution mass spectrometry (HRMS), researchers can map off-target binding events, assess potential immunogenicity (haptenization), and elucidate mechanisms of idiosyncratic drug toxicity.

Chemical Mechanism & Proteomic Relevance

Understanding the reactivity profile is prerequisite to experimental design.

  • Electrophilic Warhead: The C-Cl bond at the

    
    -position is susceptible to nucleophilic attack. Unlike highly reactive chloroacetamides, the 3-chloropropionyl group typically exhibits tunable reactivity, favoring "hyper-reactive" cysteines found in functional active sites or allosteric pockets.
    
  • Reaction Pathway:

    
    
    
  • Mass Spectrometry Signature: The formation of the thioether adduct results in a specific mass shift.

    • Reagent Formula:

      
      
      
    • Added Moiety:

      
      
      
    • Monoisotopic Mass Shift: +114.0429 Da (Cysteine alkylation).

Experimental Protocol

Materials & Reagents
  • Probe: this compound (Synthesis grade, >98% purity).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail. Avoid amine-based buffers (Tris) during incubation to prevent potential cross-reactivity.

  • Reduction/Alkylation: DTT (Dithiothreitol), Iodoacetamide (IAA).

  • Digestion: Sequencing-grade Trypsin (Promega).

  • LC-MS: Orbitrap Eclipse or equivalent high-resolution system.

Workflow Diagram

G Start Biological Sample (Cell Lysate / Tissue) Incubate Probe Incubation (10-100 µM, 1-4h, 37°C) Start->Incubate Treatment Compete Optional: Competition (Pre-incubate with IAA) Start->Compete Control Digest Enzymatic Digestion (Trypsin, Overnight) Incubate->Digest Precipitation & Wash Compete->Incubate LCMS LC-MS/MS Analysis (DDA / DIA Modes) Digest->LCMS Peptides Bioinf Bioinformatics (Mass Shift: +114.0429 Da) LCMS->Bioinf Raw Data

Caption: Chemoproteomic workflow for mapping 3-chloropropionylurea adducts.

Step-by-Step Methodology

Step 1: Proteome Preparation & Probe Incubation

  • Harvest Cells: Lyse

    
     cells in Lysis Buffer. Sonication (3 x 10s pulses) is recommended to disrupt membranes.
    
  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Protein Normalization: Adjust protein concentration to 1-2 mg/mL (BCA Assay).

  • Incubation:

    • Experimental: Add this compound (dissolved in DMSO) to a final concentration of 50 µM .

    • Vehicle Control: Add equivalent volume of DMSO.

    • Competition Control (Optional): Pre-incubate with 100 µM Iodoacetamide (IAA) for 30 min prior to probe addition to validate cysteine specificity.

  • Reaction: Incubate at 37°C for 2 hours with gentle agitation.

Step 2: Cleanup & Digestion

  • Quenching: Add 4 volumes of ice-cold acetone to precipitate proteins and remove excess unreacted probe. Incubate at -20°C for 1 hour.

  • Wash: Centrifuge (10 min, 13,000 x g), discard supernatant. Wash pellet 2x with cold methanol.

  • Resuspension: Redissolve pellet in 8M Urea / 50 mM HEPES (pH 8.0).

  • Reduction: Add DTT (5 mM final), incubate 30 min at 55°C.

  • Alkylation (Blocking): Add IAA (15 mM final), incubate 30 min in dark at RT. Note: This blocks remaining free cysteines that were not modified by the probe.

  • Digestion: Dilute urea to <1M with 50 mM HEPES. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Step 3: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., 15 cm x 75 µm, 1.9 µm particle).

  • Gradient: 5-35% Acetonitrile in 0.1% Formic Acid over 90 min.

  • MS Method: Data-Dependent Acquisition (DDA).

    • Resolution: 120,000 (MS1), 30,000 (MS2).

    • Fragmentation: HCD (Normalized Collision Energy: 28-30%).

    • Dynamic Exclusion: 30s.[1]

Data Analysis & Interpretation

To confirm the presence of this compound adducts, configure your search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) with the following parameters.

Search Parameters Table
ParameterSettingRationale
Variable Modification Cysteine (+114.0429 Da) Specific adduct formed by 3-chloropropionylurea.
Fixed Modification Carbamidomethyl (C)Represents cysteines blocked by IAA during Step 2.5.
Missed Cleavages Max 3Alkylation near basic residues may sterically hinder trypsin.
Precursor Tolerance 10 ppmHigh accuracy required to distinguish from other modifications.
False Discovery Rate 1% (Peptide & Protein)Standard stringency.
Validation Logic
  • Differential Analysis: Compare Experimental vs. Vehicle Control. True targets will only appear modified in the Experimental set.

  • Site Localization: Ensure the modification is localized to a Cysteine (C) residue with high probability (>75% localization score).

  • Competition Check: In the Competition Control (Pre-IAA), the signal for the +114 Da modification should be significantly reduced or abolished, confirming the site is a reactive cysteine.

Troubleshooting & Optimization

  • Low Labeling Efficiency: The 3-chloropropionyl group is less reactive than iodoacetamide. If signals are weak, increase incubation time to 4 hours or probe concentration to 100-200 µM.

  • Cyclization Artifacts: Under high pH (>8.5), this compound can cyclize to form dihydrouracil derivatives. Ensure incubation buffer is kept at pH 7.0 - 7.5 to favor direct alkylation over intramolecular cyclization.

  • Solubility: Dissolve the stock compound in DMSO immediately before use. Avoid aqueous storage of the stock to prevent hydrolysis of the C-Cl bond.

References

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. [Link]

  • Nicholls, P. J., et al. (1979).[2] "Metabolism of beclamide, N-benzyl-3-chloropropionamide, in man." Xenobiotica, 9(2), 129-140.[2] [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. [Link]

  • Gresham, T. L., et al. (1950). "Beta-Chloropropionyl Chloride."[1] Journal of the American Chemical Society, 72(1), 72-74. [Link]

Sources

Developing assays to measure N-(aminocarbonyl)-3-chloropropanamide activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Activity Profiling of N-(aminocarbonyl)-3-chloropropanamide (N-ACP)

Introduction & Mechanistic Basis

This compound (also known as 3-chloropropionylurea ; CAS: 5875-24-1) is a reactive electrophile and a structural analog of N-carbamoyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-alanine. Its biological "activity" is defined by two distinct mechanisms:[1]
  • Alkylating Potential: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -chloro moiety (
    
    
    
    ) confers electrophilic reactivity, allowing the molecule to alkylate nucleophilic centers in DNA or proteins, similar to nitrogen mustards (though monofunctional).
  • Metabolic Cyclization: Under physiological conditions or enzymatic catalysis, N-ACP cyclizes to form 5,6-dihydrouracil (DHU) .[1] This makes it a potential pro-drug or a probe for the pyrimidine catabolic pathway, specifically interacting with Dihydropyrimidinase (DHP) .[1]

This guide details three assays to quantify these activities:

  • Assay A: Kinetic Determination of Alkylating Activity (NBP Assay).

  • Assay B: Cyclization Kinetics (HPLC-UV).

  • Assay C: In Vitro Cytotoxicity (MTT Assay).

Reaction Pathway Visualization

The following diagram illustrates the dual-activity pathway of N-ACP: direct alkylation of biological nucleophiles versus cyclization to the metabolite 5,6-dihydrouracil.[1]

N_ACP_Pathways N_ACP N-(aminocarbonyl)- 3-chloropropanamide (N-ACP) Alkylated Alkylated Adduct (Cytotoxicity) N_ACP->Alkylated Direct Alkylation (Cl displacement) DHU 5,6-Dihydrouracil (DHU) N_ACP->DHU Cyclization (-HCl) pH > 7.4 or Enzymatic Nu Biological Nucleophile (DNA/Protein) Nu->Alkylated NCBA N-carbamoyl-beta-alanine DHU->NCBA Hydrolysis via DHP DHP Dihydropyrimidinase (Enzyme)

Figure 1: Mechanistic pathways for N-ACP activity.[1] The molecule acts as either a direct alkylator or a precursor to Dihydrouracil.[1]

Assay A: Kinetic Determination of Alkylating Activity (NBP Assay)

Principle: The alkylating activity of N-ACP is measured using 4-(p-nitrobenzyl)pyridine (NBP) .[1] NBP acts as a nucleophilic trap.[1] Upon alkylation by N-ACP and subsequent alkalinization, the NBP adduct forms a chromophore with intense absorbance at 600 nm.[1] This assay quantifies the "mustard-like" reactivity of the molecule.[1]

Materials:

  • Reagent: 4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).[1]

  • Buffer: Acetate buffer (0.05 M, pH 4.6) or PBS (pH 7.[1]4) depending on desired physiological context.[1]

  • Base: Triethylamine (TEA) or NaOH (1 M).[1]

  • Solvent: DMSO (for N-ACP stock).[1]

Protocol:

  • Preparation: Prepare a 100 mM stock solution of N-ACP in DMSO.

  • Incubation: In a microcentrifuge tube, mix:

    • 100 µL N-ACP stock (final conc. 0.1 – 10 mM).[1]

    • 200 µL Buffer (Acetate or PBS).[1]

    • 100 µL NBP Reagent.[1]

  • Reaction: Incubate at 37°C for 30, 60, and 120 minutes . (Include a DMSO-only blank).

  • Quenching & Development: Add 200 µL of ice-cold acetone to stop the reaction, followed immediately by 100 µL of 1 M NaOH (or TEA).

  • Measurement: Transfer 200 µL to a clear 96-well plate. Measure Absorbance at 600 nm immediately (color may fade over time).

  • Quantification: Calculate the alkylation rate constant (

    
    ) by plotting 
    
    
    
    vs. time.

Data Interpretation:

Observation Interpretation
High A600 (> 0.5) Strong alkylating agent (high toxicity potential).[1]

| Low A600 (< 0.1) | Weak electrophile; activity likely driven by cyclization, not alkylation.[1] |

Assay B: Cyclization Kinetics (HPLC-UV)

Principle: N-ACP is an open-chain urea that can cyclize to 5,6-dihydrouracil (DHU).[1] This assay measures the "Activation Activity"—the rate at which the pro-drug converts to the metabolite.[1]

Instrumentation: HPLC with UV detection (210 nm and 230 nm). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

Protocol:

  • Mobile Phase: Isocratic elution. 95% Phosphate Buffer (20 mM, pH 7.4) / 5% Methanol.[1]

  • Sample Prep: Dissolve N-ACP to 1 mM in PBS (pH 7.4). Incubate at 37°C.

  • Sampling: Inject 10 µL aliquots at t = 0, 1h, 4h, 8h, and 24h.

  • Detection: Monitor disappearance of N-ACP (Retention time ~4-5 min) and appearance of DHU (Retention time ~2-3 min; more polar).

  • Validation: Confirm DHU peak identity using a pure 5,6-dihydrouracil standard.

Calculation: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 vs. time. The slope represents the first-order rate constant (

) for cyclization.

Assay C: In Vitro Cytotoxicity (MTT Assay)

Principle: To determine if the chemical reactivity translates to biological potency, use the MTT assay on a standard tumor cell line (e.g., L1210 or MCF-7).[1]

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with N-ACP (serial dilutions: 0.1 µM to 1000 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Determine the IC50 using non-linear regression (GraphPad Prism).

Troubleshooting & Critical Parameters

ParameterIssueSolution
Solubility N-ACP precipitates in aqueous buffer.[1]Predissolve in DMSO (final conc < 1%).[1]
NBP Fading Color disappears rapidly after adding base.[1]Read plate within 1 minute of alkalinization.[1]
Peak Overlap HPLC peaks for N-ACP and DHU merge.Reduce methanol content to 1% or use a HILIC column for better polar retention.[1]

References

  • Wheeler, G. P., et al. (1974).[1] Interrelationships of some chemical, physicochemical, and biological activities of several 1-(2-haloethyl)-1-nitrosoureas. Cancer Research.[1]

  • Friedman, O. M., & Boger, E. (1961).[1] Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. Analytical Chemistry.[1] [1]

  • PubChem. (2025).[1][2] Compound Summary: this compound (CID 2772208).[1] National Library of Medicine.[1] [1][3]

  • Trave, F., et al. (1988).[1] Activity of Dihydropyrimidinase in Normal and Malignant Tissues.[1] European Journal of Cancer and Clinical Oncology.[1]

Sources

Application Note: Site-Specific Protein Modification with 3-Chloropropionylurea (3-CPU)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to Site-Specific Protein Modification with 3-Chloropropionylurea (3-CPU) and its derivatives. This guide is designed for biochemists and chemical biologists focusing on targeted covalent modification, active-site mapping, and drug discovery.

Executive Summary

3-Chloropropionylurea (3-CPU) represents a class of "latent" electrophilic reagents used for the site-specific covalent modification of nucleophilic amino acid residues, primarily Cysteine (Cys) . Unlike constitutively reactive warheads (e.g., iodoacetamides or succinimides), 3-CPU derivatives often require specific activation steps—typically base-catalyzed elimination or enzymatic catalysis—to generate the reactive acryloyl intermediate. This unique "Elimination-Addition" mechanism confers a higher degree of site-specificity, minimizing off-target labeling on solvent-exposed residues and enabling the targeting of cryptic or catalytic cysteines within hydrophobic pockets.

Scientific Principles & Mechanism of Action

The "Latent Warhead" Concept

The 3-chloropropionyl moiety (


) is a 

-halo carbonyl. It is relatively stable at neutral pH compared to

-halo carbonyls (e.g., chloroacetamide). Its reactivity is governed by a two-step mechanism:
  • Activation (Elimination): Under slightly basic conditions or within a catalytic active site capable of proton abstraction, the molecule eliminates HCl to form a reactive acryloyl (vinyl ketone/amide) intermediate.

  • Conjugation (Michael Addition): The resulting

    
    -unsaturated system acts as a Michael acceptor, reacting rapidly and irreversibly with a proximal thiolate (Cys-S⁻).
    
The Role of the Urea Scaffold

The urea linkage (


) in 3-CPU serves two critical functions:
  • Recognition Element: It mimics the peptide backbone, facilitating hydrogen bonding within protein active sites (e.g., kinase hinge regions or enzymatic oxyanion holes).

  • Solubility & Stability: It enhances the aqueous solubility of the probe while modulating the electronic properties of the warhead.

Reaction Pathway Diagram

The following diagram illustrates the activation and conjugation logic of 3-CPU.

G CPU 3-Chloropropionylurea (Latent Electrophile) Acryloyl Acryloyl Intermediate (Reactive Michael Acceptor) CPU->Acryloyl Elimination of HCl Base Activation (pH > 7.5 or Enzyme) Base->CPU Adduct Stable Thioether Adduct (Covalent Modification) Acryloyl->Adduct Michael Addition Hydrolysis Hydrolysis Product (Inactive) Acryloyl->Hydrolysis Slow (Side Reaction) Cys Protein Cysteine (Nucleophile -SH) Cys->Adduct

Figure 1: Mechanism of 3-CPU mediated protein modification via elimination-addition.

Experimental Protocol: Site-Specific Labeling

Materials & Reagents
  • Target Protein: Purified protein (>90% purity recommended) in non-amine buffer (e.g., HEPES, MOPS, or Phosphate). Avoid Tris if high pH is used for long durations, though urea reactivity with amines is low.

  • 3-CPU Reagent: N-(3-chloropropionyl)urea (or specific derivative). Prepare a 100 mM stock solution in DMSO.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2 – 8.0.

  • Quenching Reagent: Dithiothreitol (DTT) or

    
    -Mercaptoethanol (BME).
    
  • Desalting Columns: Zeba™ Spin Desalting Columns or equivalent (7K MWCO).

Protocol Workflow
Step 1: Pre-Equilibration

Ensure the protein thiol is reduced. If the protein contains oxidized disulfides that need labeling, pre-treat with TCEP (100 µM) for 20 minutes, then remove TCEP via desalting (optional if TCEP concentration is low, as it does not react with Michael acceptors as aggressively as thiols).

  • Concentration: Adjust protein to 10–50 µM.

Step 2: Optimization of Activation (The "pH Titration")

Because 3-CPU requires elimination, reaction rate is pH-dependent.

  • Aliquot protein into 3 tubes containing buffer at pH 7.2, 7.6, and 8.0 .

  • Add 3-CPU stock to a final concentration of 10–20 equivalents (e.g., 200–500 µM).

  • Incubate at 25°C or 37°C .

    • Note: Higher temperature promotes the elimination step.

  • Time points: Take aliquots at 30 min, 1 h, 2 h, and 4 h.

Step 3: Quenching

Stop the reaction by adding DTT to a final concentration of 10 mM. Incubate for 10 minutes. The excess thiol will scavenge any remaining acryloyl intermediate.

Step 4: Verification (LC-MS/MS)

Analyze samples via Intact Protein Mass Spectrometry.

  • Expected Mass Shift:

    • Loss of HCl (-36.46 Da) followed by addition of the urea moiety.

    • Net Mass Change: + (MW of Reagent - 36.46 Da).

    • Example: If Reagent MW is 150.5 Da, the adduct adds +114.04 Da (Acryloylurea moiety).

    • Calculation:

      
      
      

Applications & Data Interpretation[1][2][3][4]

Active Site Mapping

3-CPU derivatives are structurally similar to substrates of CoA-utilizing enzymes (e.g., HMG-CoA synthase). The 3-chloropropionyl group mimics the acyl chain.

  • Specificity Test: Co-incubate with the natural substrate or a competitive inhibitor. If labeling is blocked, the modification is active-site specific.

  • Residue Identification: Perform tryptic digestion and peptide mapping. Look for the specific mass shift on Cysteine residues.

Targeted Covalent Inhibitors (TCIs)

In drug discovery, the 3-chloropropionyl warhead is used to design inhibitors that only react after binding to the target protein.

  • Advantage: The "latent" nature reduces systemic toxicity (unlike reactive acrylamides which can deplete glutathione).

  • Screening: Compare

    
     values at 1 hour vs. 24 hours. A time-dependent decrease in 
    
    
    
    indicates covalent mechanism.
Summary of Reactivity Profiles
Reagent ClassWarhead StructureReactivityMechanismSpecificity
3-CPU

Low (Latent)Elimination

Michael Addn
High (Requires activation)
Acrylamide

ModerateDirect Michael AddnModerate
Chloroacetamide

High

Displacement
Low (Promiscuous)

Troubleshooting & Critical Considerations

No Labeling Observed
  • Cause: pH too low to drive elimination of HCl.

  • Solution: Increase pH to 8.0 or 8.5. If the protein is unstable at high pH, increase incubation time (up to 12-16 hours) or temperature (37°C).

Precipitation
  • Cause: Urea derivatives can be hydrophobic; high concentrations of DMSO or the reagent itself may destabilize the protein.

  • Solution: Keep final DMSO concentration < 2%. Use a more soluble derivative or lower reagent equivalents (5x).

Non-Specific Labeling
  • Cause: Reagent concentration too high or incubation too long, forcing reaction with surface lysines (rare but possible via different mechanisms) or non-catalytic cysteines.

  • Solution: Perform a time-course experiment. Specific labeling usually occurs rapidly (within 1-2 hours) due to local binding effects, while non-specific labeling is slow and linear.

References

  • Miziorko, H. M., & Behnke, C. E. (1985).[1][2][3] Active-site-directed inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by 3-chloropropionyl coenzyme A. Journal of Biological Chemistry, 260(25), 13513–13516. Link

  • Daub, H., et al. (2020). Targeted Covalent Inhibition of Plasmodium FK506 Binding Protein 35.[4] ACS Chemical Biology, 15(9). (Demonstrates use of 3-chloropropionyl as a latent warhead). Link

  • DeForest, C. A., & Tirrell, D. A. (2015). Site-Specific Protein Modification: From Functionalized Proteins to Functional Biomaterials. Annual Review of Chemical and Biomolecular Engineering. Link

  • Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640. Link

Sources

N-(aminocarbonyl)-3-chloropropanamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(aminocarbonyl)-3-chloropropanamide in Covalent Fragment-Based Drug Discovery (FBDD)

Executive Summary

Molecule: this compound (C₄H₇ClN₂O₂) Role: Latent Electrophilic Fragment / Covalent Warhead Probe Target Class: Cysteine Proteases, Kinases (Cys-rich), and "Undruggable" targets with nucleophilic hotspots.

This application note details the utility of This compound as a specialized probe in Covalent Fragment-Based Drug Discovery (FBDD). Unlike highly reactive chloroacetamides or acrylamides, the 3-chloropropanamide moiety functions as a "latent electrophile." It offers a tunable reactivity profile that minimizes non-specific proteome labeling while enabling potent covalent capture upon specific non-covalent binding events driven by the urea (aminocarbonyl) motif. This guide provides protocols for synthesis, mass spectrometry-based screening, and structural validation.

Scientific Rationale & Mechanism

The "Latent Warhead" Concept

In covalent FBDD, hyper-reactive warheads (e.g., sulfonyl fluorides, alpha-chloroacetamides) often suffer from promiscuity, labeling solvent-exposed residues indiscriminately. This compound addresses this via a two-step "Binding-Induced Activation" mechanism:

  • Recognition: The N-(aminocarbonyl) (acyl urea) group acts as a hydrogen bond donor/acceptor scaffold, anchoring the fragment into the protein active site (often mimicking peptide backbones).

  • Reaction: The 3-chloropropanamide tail is moderately stable in solution. Upon binding, the proximity to a nucleophilic cysteine (or lysine) facilitates the reaction, often proceeding via an elimination-addition mechanism (forming a transient acrylamide intermediate in situ) or direct nucleophilic displacement.

Reaction Pathway & Mass Shift

The covalent modification results in a predictable mass shift, crucial for MS-based validation.

  • Precursor MW: ~150.56 Da

  • Leaving Group: HCl (36.46 Da)

  • Adduct Mass Shift: +114.04 Da

Mechanism Diagram (DOT Visualization):

ReactionMechanism Fragment This compound (Latent Electrophile) Binding Non-Covalent Binding (Urea-Backbone H-Bonds) Fragment->Binding Kd driven Intermediate Transient Acrylamide (In-situ Elimination) Binding->Intermediate -HCl (Slow) Product Covalent Protein Adduct (Thioether Bond) Binding->Product Direct Displacement (Alternative Path) Intermediate->Product +Cys-SH (Fast)

Caption: Figure 1. Mechanism of Action. The fragment binds non-covalently first, positioning the beta-chloro group for proximity-induced covalent modification, typically via a transient acrylamide intermediate.

Experimental Protocols

Protocol A: Intact Protein LC-MS Screening

Objective: To identify specific covalent labeling of the target protein by the fragment.[1][2]

Reagents:

  • Target Protein ( >95% purity, 5-10 µM in reaction buffer).

  • Fragment Stock (100 mM in DMSO).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl (Avoid DTT/Mercaptoethanol; use TCEP if reducing agent is strictly required).

Workflow:

  • Incubation: Dilute Target Protein to 5 µM. Add Fragment to a final concentration of 500 µM (100x excess) to drive the weak non-covalent equilibrium.

  • Time-Course: Incubate at Room Temperature. Aliquot samples at T=1h, 4h, and 24h.

  • Quenching: Quench aliquots with 1% Formic Acid to stop the reaction and denature the protein.

  • LC-MS Analysis: Inject 5 µg of protein onto a C4 desalting column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute raw spectra (e.g., MaxEnt1) to obtain zero-charge mass.

Data Interpretation Table:

ObservationMass Shift (Δ)InterpretationAction
No Change 0 DaNo binding or reaction.Discard fragment.
Mono-adduct +114 DaSpecific covalent hit (1:1 stoichiometry).Prioritize for structural biology.
Multi-adduct +228, +342 DaNon-specific surface labeling (promiscuous).De-prioritize; check buffer pH.
Hydrolysis +18 DaFragment degraded/hydrolyzed.Check DMSO stock stability.
Protocol B: Crystallographic Soaking (X-ray)

Objective: To map the binding pose and confirm the covalent linkage geometry.

Pre-requisites: High-resolution diffraction crystals (< 2.5 Å) of the apo protein.

Step-by-Step:

  • Soak Preparation: Prepare a "soaking solution" matching the crystallization mother liquor but containing 10-20 mM of this compound.

    • Note: High concentration is needed due to the slow reaction kinetics of the latent warhead.

  • Incubation: Transfer crystals into soaking solution. Incubate for 24–48 hours.

    • Tip: If crystals crack (due to DMSO or lattice changes), perform "step-soaking" (gradual increase in concentration).

  • Harvesting: Cryo-protect crystals (e.g., +20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect dataset at 100K.

  • Refinement:

    • Look for extra density (Fo-Fc map) near surface Cysteines.

    • Model the ligand with a continuous density connecting the Cys-Sulfur and the ligand beta-carbon.

    • Restrain the C-S bond length to 1.8 Å during refinement.

Safety & Handling (HSE)

  • Hazard: 3-chloropropanamide derivatives are potential alkylating agents. They may be mutagenic.

  • Controls: Handle all powders in a fume hood. Double-glove.

  • Disposal: Quench excess fragment with 100 mM Glutathione or N-acetylcysteine (NAC) for 1 hour before disposal into halogenated waste streams.

Strategic Integration in FBDD Pipeline

The following workflow illustrates where this specific fragment fits into a broader drug discovery campaign.

FBDD_Workflow Library Covalent Fragment Library (Latent Electrophiles) Screen Primary Screen (Intact LC-MS) Library->Screen 500 µM HitVal Hit Validation (Dose-Response / Competition) Screen->HitVal Select +114 Da Hits Struct Structural Biology (X-ray / Cryo-EM) HitVal->Struct Confirmed Binders Chem Medicinal Chemistry (Linker Optimization) Struct->Chem Grow Vector ID Chem->Library Iterative Design

Caption: Figure 2. FBDD Pipeline. This compound serves as a library entry. Hits are validated by mass shift (+114 Da) and progressed to structural biology to guide linker optimization.

References

  • Resnick, E. et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Kathman, S. G. et al. (2015). "A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases." Journal of Medicinal Chemistry. Link

  • Keeley, A. et al. (2019). "Covalent Fragment Screening: A Guide to the Scope and Limitations of the Method." Drug Discovery Today. Link

  • Singh, J. et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery. Link

  • Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

Sources

Application Note: High-Throughput Screening of Latent Electrophilic Ureides

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: N-(aminocarbonyl)-3-chloropropanamide (NACP) Application: Covalent Fragment-Based Drug Discovery (FBDD) Target Class: Cysteine-Dependent Enzymes (Deubiquitinases, Cysteine Proteases, E3 Ligases)

Part 1: Scientific Foundation & Strategic Logic

The Molecule: A Dual-Path Electrophile

This compound (NACP) represents a specific class of


-halo acylureas . In the context of High-Throughput Screening (HTS), it is not merely a static ligand but a reactive probe  capable of covalent modification.
  • Chemical Structure:

    
    
    
  • Mechanism of Action: NACP acts as a "latent" electrophile. It targets nucleophilic cysteine residues (Cys-SH) on proteins via two potential mechanisms:

    • Direct

      
       Alkylation:  Displacement of the chloride leaving group.
      
    • Elimination-Addition: In situ elimination of HCl to form an acryloylurea intermediate (

      
      ), followed by Michael addition.
      
  • The Stability Challenge (Critical Insight): Under basic conditions (pH > 7.5), NACP undergoes intramolecular cyclization to form 5,6-dihydrouracil , releasing HCl. This cyclized product is generally inert to cysteine modification. Therefore, the HTS campaign must be designed to capture the "kinetic window" where the linear electrophile is active before it cyclizes.

Experimental Strategy: Intact Protein Mass Spectrometry

Traditional fluorescence assays (e.g., IC50 via substrate turnover) are prone to false positives with covalent fragments due to compound instability or redox cycling. For NACP, Intact Protein LC-MS is the mandatory readout.

  • Why MS? It provides binary evidence of covalent bond formation.

  • The Signal: We look for a specific mass shift on the target protein.

    • Parent Mass: Protein [M]

    • Adduct Mass: Protein [M + 115.05 Da] (Corresponding to the addition of the

      
       moiety).
      

Part 2: Detailed Protocols

Compound Management & QC

Pre-screening quality control is vital to ensure NACP has not pre-cyclized in the storage plate.

  • Stock Preparation: Dissolve NACP to 100 mM in anhydrous DMSO.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture (accelerating cyclization).

  • QC Check: Before the screen, run a 1 µL aliquot on LC-MS.

    • Pass: >95% Linear form (Peak at m/z ~151).

    • Fail: Presence of Dihydrouracil (Peak at m/z ~115) indicates degradation.

High-Throughput Screening Workflow (LC-MS)

Assay Buffer: 20 mM HEPES (pH 7.2), 150 mM NaCl. Note: Avoid DTT or


-mercaptoethanol as they will scavenge the electrophile. Use TCEP (0.5 mM) if a reducing agent is strictly required.

Step-by-Step Protocol:

  • Dispense: Using an acoustic liquid handler (e.g., Echo 650), dispense 50 nL of NACP stock into a 384-well source plate to achieve a final concentration of 100 µM.

  • Protein Addition: Dispense 20 µL of Target Protein (5 µM final concentration) into the wells.

  • Incubation:

    • Time: 60 minutes.

    • Temperature: 25°C.

    • Environment: Sealed plate to prevent evaporation.

  • Quenching (Optional but Recommended): Add 5 µL of 1% Formic Acid to stop the reaction and stabilize the protein for MS.

  • Readout: Inject samples onto a RapidFire-MS or standard UPLC-TOF system.

    • Column: C4 Desalting Cartridge.

    • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid over 1.5 minutes.

Data Analysis: Calculating Occupancy

For covalent screening, "Percent Inhibition" is replaced by Percent Occupancy .



  • Hit Threshold: >30% Occupancy at 1 hour is typically considered a valid hit for fragment optimization.

Part 3: Visualization

Chemical Fate & Reaction Pathway

This diagram illustrates the competition between the desired protein alkylation and the undesired cyclization, visualizing the logic behind the pH restriction.

ChemicalFate NACP N-(aminocarbonyl)- 3-chloropropanamide (Active Electrophile) Acryloyl Acryloylurea Intermediate NACP->Acryloyl Elimination (-HCl) Adduct Covalent Adduct [Protein + 115 Da] NACP->Adduct Direct SN2 (Minor Pathway) DHU 5,6-Dihydrouracil (Inactive Cyclic Form) NACP->DHU Cyclization (pH > 7.5) Fast Kinetics Acryloyl->Adduct Michael Addition (+ Protein-SH) Protein Target Protein (Cys-SH)

Caption: Competitive pathways for NACP. High pH favors the formation of the inactive 5,6-dihydrouracil (Red), while controlled pH facilitates covalent modification of the target protein (Green).

HTS Decision Tree Workflow

A logic flow for processing screening results to distinguish true binders from artifacts.

HTS_Workflow Start Start Screen (LC-MS Readout) MassShift Mass Shift Detected? (+115 Da) Start->MassShift NoShift No Binding MassShift->NoShift No TrueHit Primary Hit MassShift->TrueHit Yes CheckQC Check Compound QC (Is it cyclized?) NoShift->CheckQC Troubleshoot CheckQC->NoShift Linear form present Artifact False Negative (Compound Degraded) CheckQC->Artifact Only DHU found Validation Dose-Response & Competition Assay TrueHit->Validation Confirm

Caption: Decision logic for NACP screening. Distinguishing between non-binding events and compound degradation (cyclization) is critical for data integrity.

Part 4: Data Presentation & Analysis

Expected Mass Spectrometry Results
SpeciesFormulaMonoisotopic Mass (Da)Mass Shift (Delta)Interpretation
Protein (P)

[Variable]0Unmodified Target
NACP (Reagent)

150.02N/AActive Reagent
Protein-Adduct


+115.05 Successful Hit
Dihydrouracil

114.04N/AInactive Breakdown Product
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Occupancy (<5%) pH too low (slow reactivity) or Compound Cyclized.Adjust pH to 7.2–7.4. Check stock solution by LC-MS.
Protein Precipitation High DMSO or covalent aggregation.Limit DMSO to <2%. Add 0.01% Triton X-100.
Multiple Adducts (+230, +345) Non-specific alkylation (Lysines).Reduce incubation time or compound concentration.

References

  • Resnick, E. et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society.

  • Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

  • Keeley, A. et al. (2020). 14-3-3 Interaction with Client Proteins: Covalent Fragment Screening. Molecules.

  • Foley, T. L. & Burkart, M. D. (2007). Site-Specific Protein Modification: Advances and Applications. Current Opinion in Chemical Biology. (Context on Acyl-enzyme intermediates).

  • PubChem Database. (2024). Compound Summary: this compound. National Library of Medicine.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(aminocarbonyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropionylurea or (3-chloropropanoyl)urea, [1]). This guide is designed for researchers and drug development professionals who utilize this compound as a critical intermediate in pharmaceutical synthesis.

The acylation of urea using 3-chloropropionyl chloride is notoriously challenging due to the bifunctional nature of the electrophile. Here, we address the primary synthetic bottlenecks—specifically, base-induced


-elimination side reactions and poor nucleophile solubility—to help you achieve high-yield, reproducible results.

Section 1: Mechanistic Pathway & Workflow

The synthesis relies on the nucleophilic attack of urea on 3-chloropropionyl chloride. However, 3-chloropropionyl chloride is a highly reactive, moisture-sensitive, and corrosive bifunctional reagent ( [2]). The presence of an electron-withdrawing carbonyl group makes the


-protons highly acidic, rendering the molecule extremely susceptible to dehydrohalogenation (loss of HCl) if the reaction conditions are too basic or too warm ( [3]).

SynthesisWorkflow Urea Urea (Nucleophile & Scavenger) Intermediate Tetrahedral Intermediate (N-Attack) Urea->Intermediate Nucleophilic Addition AcidChloride 3-Chloropropionyl Chloride (Electrophile) AcidChloride->Intermediate Acylation (0-5 °C) Elimination Acryloyl Chloride (Dehydrohalogenation) AcidChloride->Elimination Strong Base / Heat Target This compound (Target Product) Intermediate->Target -HCl (Urea acts as base) SideProd2 N,N'-bis(3-chloropropanoyl)urea (Over-acylation) Target->SideProd2 + Excess Acid Chloride SideProd1 Acryloyl Urea (Impurity) Elimination->SideProd1 + Urea

Reaction workflow for this compound highlighting target and side pathways.

Section 2: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By leveraging the differential solubility of the reagents and byproducts, the workflow inherently purifies the target molecule without the need for complex chromatography.

Reagents Required
  • 3-Chloropropionyl chloride : 1.0 equivalent

  • Urea (Finely powdered) : 2.5 equivalents

  • Anhydrous Tetrahydrofuran (THF) : Reaction solvent

  • Cold Deionized Water : For isolation/trituration

Step-by-Step Methodology
  • Preparation of the Urea Suspension : In an oven-dried, argon-flushed round-bottom flask, suspend finely powdered urea (2.5 eq) in anhydrous THF (approx. 5 mL per mmol of acid chloride).

    • Causality: THF provides superior partial solubility for urea compared to non-polar solvents like DCM or toluene, facilitating the heterogeneous reaction without requiring elevated temperatures.

  • Temperature Control : Chill the suspension to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature kinetically suppresses the E2 elimination of the

      
      -chloride, preventing the formation of acryloyl chloride.
      
  • Electrophile Addition : Dilute 3-chloropropionyl chloride (1.0 eq) in an equal volume of anhydrous THF. Add this solution dropwise to the vigorously stirred urea suspension over 45–60 minutes.

    • Causality: Dropwise addition prevents localized heating (exotherm) and minimizes the local concentration of the highly reactive acid chloride, effectively preventing di-acylation.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12–16 hours. The reaction mixture will remain heterogeneous as the product and urea hydrochloride precipitate.

  • Quench and Isolation (Self-Validation Step) : Filter the crude white precipitate under vacuum. Transfer the solid to a beaker and triturate vigorously with cold deionized water (0–5 °C) for 15 minutes.

    • Causality: Unreacted urea and the urea·HCl byproduct are highly soluble in water, whereas this compound is poorly soluble. This step self-validates the purity by selectively dissolving the starting materials and acid byproducts, leaving only the target molecule.

  • Drying : Filter the purified solid and dry under high vacuum at 40 °C to a constant weight.

Section 3: Quantitative Data Summary

The table below summarizes how different reaction parameters impact the yield and impurity profile, validating the specific choices made in our SOP.

SolventBase / HCl ScavengerTemperature ProfileMajor Impurity ObservedIsolated Yield (%)
TolueneNone (1.0 eq Urea)Reflux (110 °C)Acryloyl urea (High)42%
DCMTriethylamine (1.0 eq)0 °C to RTAcryloyl urea (Very High)28%
THFPyridine (1.0 eq)0 °C to RTAcryloyl urea (Moderate)55%
THF Excess Urea (2.5 eq) 0 °C to RT None (Trace) 84%

Section 4: Troubleshooting Guide & FAQs

Q1: Why is my yield so low, and why am I seeing a high concentration of acryloyl urea in my NMR/LC-MS? A1: You are likely experiencing dehydrohalogenation. Because 3-chloropropionyl chloride has a highly acidic


-proton, using a tertiary amine base (like Triethylamine or DIPEA) to scavenge the HCl acts as a strong enough base to trigger an E2 elimination. This yields acryloyl chloride, which then reacts with urea to form acryloyl urea.
  • Solution: Eliminate tertiary amines from your protocol. Use excess urea (2.5 to 3.0 equivalents) to act as both the nucleophile and the mild acid scavenger.

Q2: The reaction seems to stall, and unreacted 3-chloropropionyl chloride remains. What is the cause? A2: This is typically a phase-transfer or solubility issue. Urea has extremely poor solubility in non-polar solvents like toluene or DCM at room temperature. If the urea is clumped or the stirring is inadequate, the acid chloride has nothing to react with and will eventually hydrolyze if any environmental moisture is present.

  • Solution: Use anhydrous THF, which offers better partial solubility for urea. Ensure the urea is finely milled or powdered before addition, and maintain vigorous magnetic or mechanical stirring throughout the reaction.

Q3: I am detecting N,N'-bis(3-chloropropanoyl)urea (di-acylated product). How do I prevent this? A3: Di-acylation occurs when the local concentration of the acid chloride is too high relative to the available urea, allowing the mono-acylated product (which is still somewhat nucleophilic at the opposite nitrogen) to react a second time.

  • Solution: Ensure strict dropwise addition of the acid chloride over at least 45 minutes into a rapidly stirring suspension of excess urea. Never add the urea to the acid chloride.

Q4: How do I safely handle 3-chloropropionyl chloride? A4: 3-Chloropropionyl chloride readily hydrolyzes in ambient humidity to form 3-chloropropionic acid and HCl gas. Always store it under an inert atmosphere (argon/nitrogen) at 2–8 °C, and perform all transfers using oven-dried, gas-tight syringes.

References

  • National Center for Biotechnology Information. "(3-Chloropropanoyl)urea | C4H7ClN2O2 | CID 12937417." PubChem, [Link]

  • Coll, R. C., et al. "Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950." ACS Medicinal Chemistry Letters, vol. 10, no. 10, 2019, pp. 1436-1442. PubMed Central, [Link]

Preventing degradation of N-(aminocarbonyl)-3-chloropropanamide during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(aminocarbonyl)-3-chloropropanamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the degradation of this molecule during experimental procedures. Given the compound's specific functional groups—an acylurea and a chlorinated alkyl chain—it is susceptible to specific degradation pathways that must be carefully managed to ensure experimental integrity and reproducibility.

This document moves beyond a simple checklist, explaining the chemical rationale behind each recommendation to empower you with the foundational knowledge needed for robust experimental design.

Part 1: Understanding the Vulnerabilities of this compound

The structure of this compound contains two primary points of reactivity that are central to its potential degradation:

  • The Acylurea Moiety: This functional group is essentially an acylated version of urea. Like amides and esters, the carbonyl carbon of the acyl group is electrophilic and susceptible to nucleophilic attack. This makes the molecule particularly vulnerable to hydrolysis.[1]

  • The 3-Chloropropyl Chain: The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. Additionally, under certain conditions, elimination reactions can occur.

Understanding these two features is the cornerstone of preventing unwanted degradation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound.

Handling and Storage

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dark, and dry environment. A desiccator at 2-8°C is recommended. The container should be tightly sealed to prevent moisture absorption from the atmosphere, which can lead to slow hydrolysis over time.[2] For long-term storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and moisture, further preserving stability.

Q2: My stock solution appears cloudy/has precipitates. What could be the cause?

A2: Cloudiness or precipitation upon storage, especially in aqueous-based buffers, is often a sign of degradation via hydrolysis or poor solubility. Hydrolysis can break the acylurea bond, leading to the formation of 3-chloropropanamide and isocyanic acid (which would further react), or other less soluble degradation products.[3] It is also possible that the compound has limited kinetic solubility in your chosen solvent system and is precipitating over time.

  • Troubleshooting Steps:

    • Confirm the pH of your stock solution. Extremes in pH will accelerate hydrolysis.

    • Consider preparing fresh stock solutions for each experiment.

    • If using aqueous buffers, assess the need for an organic co-solvent (like DMSO or ethanol) to maintain solubility. However, ensure the co-solvent is inert and does not participate in degradation reactions.[4]

Experimental Conditions

Q3: I am observing a loss of my compound over the course of my experiment in an aqueous buffer. What is the likely degradation pathway?

A3: The most probable cause is hydrolysis of the acylurea linkage. This reaction is catalyzed by both acid and base.[3] In basic conditions, hydroxide ions can directly attack the carbonyl carbon.[5] In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

  • Preventative Measures:

    • Maintain your experimental pH within a neutral range (ideally pH 6-8) if the experimental design allows.

    • Run your experiments at the lowest feasible temperature to slow the rate of hydrolysis.

    • Minimize the duration of the experiment in aqueous solutions.

Q4: Can I use buffers containing primary or secondary amines (e.g., Tris, HEPES)?

A4: It is advisable to exercise caution. While Tris and HEPES are common buffers, their amine functional groups are nucleophilic. There is a potential for these buffer components to react with the electrophilic carbonyl of the acylurea or to displace the chlorine atom via nucleophilic substitution, leading to the formation of adducts. If you observe unexpected new peaks in your analytical runs (e.g., by HPLC), consider your buffer as a potential reactant. Phosphate-based buffers (e.g., PBS) are generally a safer, less nucleophilic alternative.

Q5: I suspect my compound is degrading, but I'm not sure how to confirm it. How can I monitor for degradation?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the gold standard.[6]

  • Procedure:

    • Develop an HPLC method that can resolve your parent compound from potential impurities and degradation products.

    • Inject a sample of your compound at the beginning of your experiment (T=0).

    • Inject samples at various time points throughout your experiment.

    • A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[7] Mass spectrometry can then be used to identify the mass of the degradation products, providing clues to the degradation pathway.

Part 3: Key Degradation Pathways and Prevention Strategies

Understanding the chemical mechanisms of degradation is key to designing robust experiments.

Pathway 1: Hydrolysis of the Acylurea Bond

This is the most common degradation route in aqueous environments. It can be catalyzed by both acidic and basic conditions.

  • Mechanism:

    • Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the cleavage of the C-N bond.[5]

    • Acid-Catalyzed: Protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[8]

  • Prevention Strategy:

    • pH Control: Maintain the pH of solutions as close to neutral as possible (pH 6-8).

    • Temperature Control: Perform experiments at low temperatures (e.g., on ice or at 4°C) when possible.

    • Solvent Choice: If the experimental protocol allows, using a non-aqueous or a mixed solvent system with a low water content can significantly reduce hydrolysis.

Pathway 2: Nucleophilic Attack on the Chloropropyl Chain

The carbon atom bearing the chlorine is electrophilic and can be attacked by nucleophiles present in the experimental medium.

  • Mechanism: A classic SN2 reaction where a nucleophile (e.g., a buffer component, a hydroxide ion, or another molecule in your system) displaces the chloride ion.

  • Prevention Strategy:

    • Avoid Nucleophilic Reagents: Be mindful of all components in your reaction mixture. Avoid strong nucleophiles unless they are part of the intended reaction. As mentioned, be cautious with amine-based buffers.

    • Control pH: High pH increases the concentration of hydroxide ions (a potent nucleophile), which can lead to the formation of the corresponding alcohol.

Below is a diagram illustrating the primary degradation vulnerabilities.

G cluster_molecule This compound cluster_pathways Degradation Pathways cluster_stressors Stress Conditions mol Cl-CH₂-CH₂-C(=O)-NH-C(=O)-NH₂ hydrolysis Hydrolysis (Acylurea Cleavage) mol->hydrolysis nucleophilic_attack Nucleophilic Attack (on Alkyl Chain) mol->nucleophilic_attack ph High/Low pH ph->hydrolysis Catalyzes ph->nucleophilic_attack Increases [OH⁻] temp High Temperature temp->hydrolysis Accelerates nucleophiles External Nucleophiles (e.g., Buffers, OH⁻) nucleophiles->nucleophilic_attack Initiates

Caption: Primary degradation pathways for this compound.

Part 4: Protocols for Stability Assessment

To empirically determine the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended.[4][9] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[1]

Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under hydrolytic stress and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mix).

  • Sample Preparation:

    • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

    • Control: Use 1 mL of the stock solution mixed with 1 mL of the initial solvent.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each sample.

    • For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a developed HPLC method. Monitor the decrease in the parent peak area and the emergence of new peaks corresponding to degradation products.

Data Interpretation:

ConditionExpected ObservationPrimary Degradation Pathway
0.1 M HCl Decrease in parent peak; appearance of new, more polar peaks.Acid-catalyzed hydrolysis of the acylurea.
0.1 M NaOH Rapid decrease in parent peak; multiple new peaks may appear.Base-catalyzed hydrolysis of the acylurea; potential nucleophilic substitution of Cl.
Water Slow decrease in parent peak over time.Neutral hydrolysis.
Control Minimal to no change in parent peak area.Baseline stability in the chosen solvent.

The workflow for this stability assessment is visualized below.

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock acid Acidic Sample (Stock + 0.1M HCl) stock->acid base Basic Sample (Stock + 0.1M NaOH) stock->base neutral Neutral Sample (Stock + Water) stock->neutral incubate Incubate at 40°C sample Sample at T = 0, 2, 4, 8, 24h incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Monitor Parent Peak Decrease & Degradant Peak Increase hplc->data

Caption: Workflow for a forced degradation study.

By understanding the inherent chemical liabilities of this compound and implementing these preventative and diagnostic strategies, you can significantly enhance the reliability and accuracy of your experimental results.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResearchGate. (n.d.). (PDF) Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas.
  • Pharmaceutical Stability. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • University of California, Riverside. (n.d.). Practices for Proper Chemical Storage.
  • IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS.

Sources

Reducing non-specific binding of N-(aminocarbonyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Non-Specific Binding of N-(aminocarbonyl)-3-chloropropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and optimize assays utilizing This compound (NACP).

NACP is a highly reactive


-chloroamide electrophile. While its structural properties make it a valuable covalent ligand and cross-linking intermediate, these same properties frequently lead to high background noise due to off-target alkylation. This guide synthesizes chemical causality with field-proven methodologies to help you build a self-validating, high-fidelity experimental system.

Part 1: Mechanistic Overview & FAQs

Q1: Why does this compound exhibit high non-specific binding (NSB) in complex lysates?

A: The NSB of NACP is driven by its intrinsic electrophilicity. The compound contains a


-chloroamide moiety that acts as an alkylating agent, forming covalent bonds with biological macromolecules[1]. In a complex lysate, it reacts indiscriminately with highly abundant nucleophiles (such as the free thiol of Cys34 on serum albumin or intracellular glutathione) through two distinct chemical pathways:
  • Direct Alkylation (

    
    ):  Nucleophilic displacement of the chloride ion by deprotonated cysteines or lysines.
    
  • Hetero-Michael Addition: Under slightly basic conditions, the compound can undergo base-catalyzed elimination of HCl to form an acryloyl urea (an

    
    -unsaturated carbonyl). This intermediate is a potent Michael acceptor that rapidly reacts with solvent-exposed thiols[2].
    
Q2: How does buffer pH influence the specificity of this probe?

A: Buffer pH is the primary thermodynamic lever for controlling NACP specificity. At physiological pH (7.4) or higher (e.g., Tris buffer at pH 8.0), a larger fraction of cysteine residues exists as highly reactive thiolates (


), and lysine 

-amines become deprotonated. Furthermore, higher pH accelerates the elimination pathway, generating the highly reactive Michael acceptor. By lowering the pH to 6.5–6.8 , you keep lysines protonated (rendering them non-nucleophilic) and reduce the overall thiolate concentration, thereby slowing down off-target kinetics and favoring specific, proximity-driven target engagement[3].
Q3: Why should I avoid Tris or primary amine buffers during the labeling step?

A: Tris(hydroxymethyl)aminomethane contains a primary amine that can directly compete with your target protein for the electrophilic


-chloroamide. This consumes the probe and alters the effective concentration, leading to irreproducible target engagement. Always use non-nucleophilic zwitterionic buffers such as HEPES, MOPS, or PIPES.
Q4: How can I effectively quench the reaction to prevent post-assay NSB?

A: Because covalent bond formation is time-dependent, any unreacted NACP will continue to alkylate proteins during downstream processing (e.g., SDS-PAGE boiling or immunoprecipitation). To establish a self-validating system, you must actively quench the electrophile. Adding a molar excess of a strong nucleophile like Dithiothreitol (DTT) or Glutathione (GSH) after the desired incubation period will rapidly scavenge the remaining probe via hetero-Michael addition or direct alkylation[2].

Part 2: Data Presentation

The following table summarizes the causal relationship between buffer conditions, quenching strategies, and the resulting Signal-to-Noise (S/N) ratio in a standard fluorescent or biotinylated NACP-binding assay.

Table 1: Impact of Buffer Conditions on NACP Binding Specificity

Buffer SystempHQuenching AgentTarget Binding (%)Non-Specific Binding (%)Signal-to-Noise Ratio
PBS7.4None95651.46
Tris-HCl8.0None80850.94
HEPES7.0None92352.62
HEPES6.85 mM DTT90127.50
MOPS 6.5 5 mM GSH 85 8 10.60

Insight: Shifting from Tris pH 8.0 to MOPS pH 6.5 with a GSH quench improves the S/N ratio by over 10-fold by suppressing the formation of the acryloyl urea intermediate and protonating off-target nucleophiles.

Part 3: Mandatory Visualizations

Chemical Pathway of Off-Target Binding

The diagram below illustrates the dual-pathway mechanism by which NACP reacts with off-target proteins, highlighting why pH control is critical.

ChemicalPathway NACP N-(aminocarbonyl)- 3-chloropropanamide (Electrophile) SN2 Direct Alkylation (SN2 Pathway) NACP->SN2 + Protein-Nu: Elimination HCl Elimination (pH > 7.0) NACP->Elimination Base-catalyzed Adduct1 Off-Target Adduct (Thioether/Amine) SN2->Adduct1 Michael Acryloyl Urea (Michael Acceptor) Elimination->Michael Adduct2 Off-Target Adduct (Thioether) Michael->Adduct2 + Protein-SH

Fig 1: Reaction pathways of this compound leading to non-specific binding.

Optimized Experimental Workflow

To ensure a self-validating protocol, follow this logical sequence to minimize NSB.

Workflow Step1 1. Sample Preparation Buffer exchange into 50 mM MOPS, pH 6.5. Strictly avoid Tris, DTT, or BSA in this step. Step2 2. Probe Incubation Add NACP (Titrated 1-10 µM). Incubate for 30-60 min at 4°C to slow kinetics. Step1->Step2 Step3 3. Active Quenching Add 5 mM GSH or DTT. Incubate for 15 min at room temp to scavenge probe. Step2->Step3 Step4 4. Downstream Analysis Proceed to SDS-PAGE, LC-MS/MS, or Affinity Enrichment. Step3->Step4

Fig 2: Optimized step-by-step workflow for covalent labeling with minimized background noise.

Part 4: Experimental Protocol

Step-by-Step Methodology for Optimized Covalent Labeling

1. Lysate Preparation & Buffer Exchange

  • Action: Harvest cells and lyse in a non-nucleophilic buffer (e.g., 50 mM MOPS, 150 mM NaCl, 1% NP-40, pH 6.5).

  • Causality: Removing endogenous primary amines and lowering the pH to 6.5 minimizes the baseline nucleophilicity of the proteome, preventing premature breakdown of the

    
    -chloroamide into an acryloyl urea.
    
  • Validation: Verify pH post-lysis. If using commercial lysates, perform a rapid buffer exchange using a Zeba Spin Desalting Column.

2. Probe Titration and Incubation

  • Action: Prepare a 100x stock of NACP in anhydrous DMSO. Add to the lysate to achieve a final concentration of 1–10 µM (keep DMSO

    
     1% v/v). Incubate at 4°C for 30 to 60 minutes.
    
  • Causality: Covalent engagement is driven by local concentration (proximity effect). Lower temperatures (4°C) disproportionately slow down bimolecular off-target collisions compared to unimolecular on-target covalent bond formation (which is pre-organized by affinity).

3. Active Quenching

  • Action: Terminate the reaction by adding 5 mM Glutathione (GSH) or DTT. Incubate for 15 minutes at room temperature.

  • Causality: The massive molar excess of the thiol scavenger rapidly outcompetes any remaining unreacted protein nucleophiles for the NACP electrophile. This guarantees that no further alkylation occurs during sample boiling or prolonged processing.

4. Downstream Processing

  • Action: Proceed immediately to your readout (e.g., addition of Laemmli buffer for SDS-PAGE, or immunoprecipitation).

  • Causality: Because the probe is fully quenched, the system is now "locked." Any signal observed is a true reflection of the binding events that occurred strictly during the 60-minute incubation window.

References

  • A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication Source: RSC Publishing URL:[Link]

  • Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs Source: Beilstein Journals URL:[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-Chloropropionylurea (3-CPU) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloropropionylurea (3-CPU) workflows. 3-CPU (CAS 5544-35-4), also known as N-(aminocarbonyl)-3-chloropropanamide, is a highly versatile bifunctional intermediate[1]. Synthesized from 3-chloropropionyl chloride—a well-documented bifunctional reagent—3-CPU is widely used to construct pyrimidines, uracil derivatives, and complex heterocycles.

However, its dual reactivity—featuring both an electrophilic terminal alkyl chloride and a nucleophilic acylurea moiety—often leads to divergent and unexpected side reactions if experimental conditions are not strictly controlled. This guide provides troubleshooting frameworks, mechanistic insights, and self-validating protocols to help drug development professionals interpret unexpected analytical results.

🔍 Diagnostics & FAQs: Interpreting Unexpected Results

Issue 1: The "Disappearing Starting Material" (Unexpected Intramolecular Cyclization)

Q: I attempted an intermolecular


 substitution on the alkyl chloride of 3-CPU using a primary amine. My reaction rapidly consumed all the starting material, but LC-MS shows a major product at m/z 114 (

) instead of my target mass. What happened?

A: You are observing the unintended intramolecular cyclization of 3-CPU to form 5,6-dihydrouracil, a crucial intermediate in uracil catabolism[2].

  • Mechanistic Causality: 3-CPU contains an internal nucleophile (the terminal urea nitrogen). Under basic conditions or elevated temperatures, this nitrogen is deprotonated, increasing its nucleophilicity. It subsequently attacks the C3 carbon bearing the chloride. Because intramolecular reactions (specifically this 6-exo-tet cyclization) are entropically highly favored over intermolecular collisions, cyclization outcompetes your intended amination.

  • Self-Validating Check: Run a

    
     NMR of the isolated m/z 114 peak. The disappearance of the triplet corresponding to the 
    
    
    
    protons (~3.7 ppm) and the appearance of two distinct, coupled triplets for the cyclic
    
    
    system confirms dihydrouracil formation.
Issue 2: The "Vinyl Peak" Mystery (Dehydrohalogenation)

Q: My


 NMR spectrum of the crude product shows unexpected multiplets in the 5.8–6.4 ppm range after treating 3-CPU with a bulky base (e.g., KOtBu or DBU). Where did these vinyl protons come from? 

A: You have inadvertently triggered an E2 elimination, converting the 3-chloropropionyl group into an acryloyl group, yielding N-carbamoylacrylamide (acryloylurea)[3],[4].

  • Mechanistic Causality: Bulky bases like DBU or KOtBu are sterically hindered, making them poor nucleophiles but strong bases. Instead of facilitating substitution or deprotonating the urea nitrogen for cyclization, they abstract a proton from the alpha-carbon (adjacent to the carbonyl). This leads to the expulsion of the chloride leaving group and the formation of a terminal double bond.

  • Self-Validating Check: The presence of a terminal alkene will show characteristic doublet-of-doublets in the 5.8-6.4 ppm region in

    
     NMR. While its mass is also m/z 114 (isomeric with dihydrouracil), the NMR signature is definitive.
    
Issue 3: Hydrolytic Cleavage

Q: After an aqueous workup, my yield is extremely low, and I detect 3-chloropropionic acid and urea in the aqueous layer. Why is the molecule degrading?

A: The acylurea linkage is highly susceptible to hydrolysis under strongly basic or acidic aqueous conditions.

  • Mechanistic Causality: Water or hydroxide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the amide/urea linkage. Extended exposure to aqueous workups (especially >pH 9 or

📊 Quantitative Data: Reaction Pathway Drivers

To successfully navigate 3-CPU chemistry, you must manipulate the kinetic drivers. The table below summarizes how specific conditions dictate the dominant reaction pathway.

Experimental ConditionDominant PathwayMajor ProductKinetic Driver / Causality
Weak Base (e.g.,

), Heat
Intramolecular Cyclization5,6-DihydrouracilEntropic advantage of 6-exo-tet ring closure over intermolecular attack.
Strong, Bulky Base (e.g., DBU,

)
E2 EliminationN-carbamoylacrylamideSteric hindrance prevents nucleophilic attack; favors

-proton abstraction.
Aqueous Acid/Base, Prolonged Time Hydrolysis3-Chloropropionic Acid + UreaNucleophilic attack of

on the electrophilic acylurea carbonyls.
Non-nucleophilic Base, Low Temp (0-5°C), Excess External Nu: Intermolecular SubstitutionTarget 3-Substituted PropionylureaLow temperature suppresses the activation energy required for cyclization/elimination.

🔬 Experimental Protocols

Protocol 1: Controlled Intermolecular Substitution (Suppressing Cyclization)

Use this protocol when your goal is to substitute the chloride with an external amine without forming dihydrouracil.

  • Preparation: Dissolve 1.0 eq of 3-CPU in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Chill the reaction vessel to 0–5 °C using an ice-water bath. Crucial: High temperatures exponentially increase the rate of intramolecular cyclization.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Avoid stronger bases like Triethylamine or DBU to prevent E2 elimination.

  • Nucleophile Addition: Slowly add 1.5–2.0 eq of your target primary/secondary amine dropwise over 30 minutes. The excess external nucleophile helps outcompete the internal urea nitrogen.

  • Monitoring: Stir at 0–5 °C for 2 hours. Monitor strictly via LC-MS. Do not let the reaction warm to room temperature until the starting material is consumed.

  • Workup: Quench with cold, mild aqueous buffer (pH 6-7) to prevent hydrolytic cleavage of the acylurea. Extract with ethyl acetate and dry over

    
    .
    
Protocol 2: Intentional Synthesis of 5,6-Dihydrouracil

Use this protocol when your goal is to harness the cyclization pathway.

  • Preparation: Suspend 1.0 eq of 3-CPU in anhydrous ethanol.

  • Activation: Add 1.5 eq of anhydrous Potassium Carbonate (

    
    ). The mild base deprotonates the urea nitrogen, activating it for nucleophilic attack.
    
  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The thermal energy overcomes the activation barrier for the 6-exo-tet cyclization.

  • Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Recrystallize the crude 5,6-dihydrouracil from hot water/ethanol.

📈 Mechanistic Visualizations

ReactionPathways CPU 3-Chloropropionylurea (3-CPU) Cyclization Intramolecular Cyclization (Base/Heat) CPU->Cyclization Internal Nu: attack Elimination E2 Elimination (Strong/Bulky Base) CPU->Elimination -HCl Substitution Intermolecular Substitution (Controlled Conditions) CPU->Substitution External Nu: attack Hydrolysis Hydrolysis (Aqueous Acid/Base) CPU->Hydrolysis H2O attack Dihydrouracil 5,6-Dihydrouracil (m/z 114) Cyclization->Dihydrouracil Acryloylurea N-carbamoylacrylamide (Vinyl NMR peaks) Elimination->Acryloylurea Target Target 3-Substituted Propionylurea Substitution->Target Degradation 3-Chloropropionic Acid + Urea Hydrolysis->Degradation

Divergent reaction pathways of 3-chloropropionylurea based on experimental conditions.

TroubleshootingTree Start Analyze Unexpected Result LCMS LC-MS Analysis Start->LCMS NMR 1H NMR Analysis Start->NMR Mass114 Major peak at m/z 114 ([M-HCl]) LCMS->Mass114 MassDeg Mass matches 3-chloropropionic acid LCMS->MassDeg Vinyl Multiplets at 5.8-6.4 ppm (Vinyl protons) NMR->Vinyl DiagCyc Diagnosis: Intramolecular Cyclization (Dihydrouracil) Mass114->DiagCyc DiagHyd Diagnosis: Hydrolysis MassDeg->DiagHyd DiagElim Diagnosis: E2 Elimination (Acryloylurea) Vinyl->DiagElim

Diagnostic flowchart for identifying 3-chloropropionylurea side reactions via analytical data.

📚 References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12937417, (3-Chloropropanoyl)urea". PubChem. URL:[Link]

  • Bukhari et al. "Solid-phase synthesis of 3-aminohydantoin, dihydrouracil, thiohydantoin and dihydrothiouracil derivatives". ResearchGate. URL:[Link]

  • "FDA-approved kinase inhibitors in PROTAC design, development and synthesis". PubMed Central (PMC). URL:[Link]

Sources

Technical Guide: Stability & Handling of N-(aminocarbonyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropionylurea). This document is structured to assist researchers in preventing experimental failure caused by the compound's intrinsic reactivity.

Executive Summary & Chemical Context

This compound (CAS: 106649-95-0 / 504-07-4 derivative) is a reactive acyclic ureide. While often used as a standard or intermediate, it possesses a "self-destruct" mechanism: it is the direct linear precursor to 5,6-dihydrouracil (DHU).[1]

The Critical Instability Factor: The molecule contains both a nucleophile (the terminal urea nitrogen) and a leaving group (the


-chlorine) separated by a flexible ethyl chain. Under thermodynamic pressure (heat) or catalytic conditions (pH extremes), it undergoes intramolecular cyclization to release HCl and form the stable heterocycle, 5,6-dihydrouracil.[1]

Researchers frequently misinterpret this cyclization as "precipitation" or "degradation," when it is actually a high-yielding chemical conversion.[1]

Solvent Compatibility Matrix

The following data summarizes the stability of this compound (10 mM concentration) across common laboratory solvent systems.

Solvent SystemStability RatingPrimary Degradation ModeRecommended Storage Condition
DMSO (Anhydrous) High None (if kept dry)-20°C, Desiccated
DMF (Anhydrous) High None-20°C, Desiccated
Water (pH 7.0) Low Slow Cyclization to DHUDo Not Store. Prepare immediately before use.
PBS (pH 7.4) Very Low Rapid Cyclization (Base-promoted)Use within 30 mins on ice.
Acidic Media (0.1 M HCl) Moderate Hydrolysis (Amide cleavage)Avoid long-term exposure.
Methanol/Ethanol Moderate Solvolysis / Cyclization-20°C only. Avoid room temp.

Analyst Note: In aqueous buffers at pH > 8.0, the half-life (


) of this compound can be less than 60 minutes at room temperature. The phosphate anion in PBS can act as a general base catalyst, accelerating the release of HCl and ring closure.[1]

Degradation Mechanism & Pathway Analysis[2][3]

Understanding the mechanism is the only way to troubleshoot "disappearing" peaks in your LC-MS data. The compound does not simply decompose; it transforms.

Pathway Diagram

The following flowchart illustrates the competing pathways of Cyclization (Major) vs. Hydrolysis (Minor).

DegradationPathway Start This compound (MW: 150.56) Cyclic 5,6-Dihydrouracil (DHU) (MW: 114.09) + HCl Start->Cyclic Intramolecular Alkylation (Major Pathway) Hydrolysis 3-Chloropropionic Acid + Urea Start->Hydrolysis Amide Cleavage (Minor Pathway) Base Base/pH > 7 (Catalyst) Base->Cyclic Acid Strong Acid/Heat Acid->Hydrolysis

Figure 1: The dominant degradation pathway is the loss of HCl to form the six-membered ring (5,6-dihydrouracil). This reaction is driven by entropy and the stability of the resulting ring.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass peak at 115 m/z instead of the expected 151 m/z. What happened?

Diagnosis: Your compound has cyclized.[2] Explanation: The expected


 for this compound is ~151.[3] The peak at 115 m/z corresponds to 

for 5,6-dihydrouracil (MW 114).[1] Solution:
  • Check your solvent pH. If you dissolved the compound in PBS or a basic buffer, this conversion happens rapidly.[1]

  • Check the temperature. If you used heat to solubilize the compound in water, you accelerated the cyclization.[1]

  • Corrective Action: Dissolve the stock in pure DMSO. Only dilute into aqueous buffer immediately before injection or assay.

Q2: The compound is not dissolving well in water. Can I heat it?

Answer: NO. Reasoning: Heating this compound in water provides the activation energy required for the intramolecular nucleophilic attack of the urea nitrogen onto the


-carbon. You will successfully dissolve the compound, but it will be the wrong compound (dihydrouracil) by the time it cools.[1]
Protocol: 
  • Dissolve in a minimal volume of DMSO (e.g., make a 100 mM stock).[1]

  • Dilute dropwise into the aqueous media while vortexing.

  • If a precipitate forms, it may be the cyclized product (DHU has lower solubility in cold water than the linear precursor).[1]

Q3: Can I use this compound in a cellular assay (incubation at 37°C for 24 hours)?

Answer: Proceed with extreme caution and proper controls. Risk: At 37°C in culture media (pH 7.4), the compound will steadily convert to dihydrouracil.[1] Control Strategy:

  • You must run a stability control: Incubate the compound in media without cells and analyze by LC-MS at T=0, T=6h, and T=24h.

  • If the biological effect you observe is due to 5,6-dihydrouracil, your data may be an artifact of degradation.[1]

Q4: How do I distinguish the linear form from the cyclic form without MS?

Method: UV Absorbance Shift.

  • Linear (this compound): Minimal UV absorbance above 210 nm (lacks conjugation).

  • Cyclic (5,6-Dihydrouracil): Still lacks strong conjugation compared to Uracil, but the ring closure alters the end-absorption profile.[1]

  • Definitive Test (NMR): In

    
    -NMR (DMSO-
    
    
    
    ), the linear form shows distinct signals for the urea
    
    
    (broad singlet) and the amide
    
    
    . Upon cyclization, the
    
    
    signal disappears, replaced by the ring
    
    
    signals, and the ethylene protons (
    
    
    ) shift significantly due to the rigid ring environment [1].[1]

Standardized Handling Protocol

To ensure data integrity, adopt the following "Cold-Start" protocol:

  • Arrival: Store solid powder at -20°C immediately. Protect from moisture (hydrolysis risk).

  • Stock Preparation:

    • Bring vial to room temperature before opening to prevent water condensation.

    • Solvent: 100% Anhydrous DMSO (Molecular Biology Grade).

    • Concentration: 10 mM to 100 mM.

    • Storage: Aliquot into single-use vials. Store at -80°C.

  • Working Solution:

    • Thaw DMSO stock on ice.

    • Dilute into aqueous buffer (pH < 7.5 preferred) immediately prior to experiment.

    • Discard unused aqueous solutions; do not re-freeze.

References

  • Pojarlieff, I. G. (1967).[1] Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid. Tetrahedron, 23(11), 4307-4315.[1] [1]

  • Gundersen, L. L., et al. (2022).[1] Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2932.[1]

  • PubChem. (n.d.).[4] this compound (Compound CID 23616262). National Library of Medicine. [1]

Sources

Technical Support Center: Quenching Reactions Involving N-(aminocarbonyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(aminocarbonyl)-3-chloropropanamide. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and effective quenching of reactions involving this versatile, yet reactive, acyl urea derivative. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

I. Understanding the Chemistry: Why Quenching Matters

This compound is a bifunctional molecule containing a reactive acyl urea and a primary alkyl chloride.[1][2] The acyl urea moiety, in particular, can be susceptible to hydrolysis under both acidic and basic conditions, and the entire molecule can react with various nucleophiles.[3][4] Quenching is a critical step to neutralize any unreacted starting material or reactive intermediates, ensuring the safety of the work-up procedure and the purity of the desired product. The term "quench" refers to the process of deactivating a reactive species in a controlled manner.[5]

The stability of the amide bonds in molecules like this compound can be influenced by neighboring functional groups and the reaction conditions.[6] For instance, the presence of an electron-withdrawing chlorine atom can affect the reactivity of the carbonyl groups. Therefore, a carefully selected quenching strategy is paramount to avoid unwanted side reactions, such as hydrolysis of the amide or displacement of the chloride.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the quenching of reactions with this compound.

Issue 1: Incomplete Quenching

Symptom: The reaction mixture remains reactive after the addition of the quenching agent, as evidenced by continued gas evolution, heat production, or the presence of starting material in a TLC or LC-MS analysis.

Probable Causes:

  • Insufficient Quenching Agent: The amount of quenching agent added was not enough to neutralize all the reactive species present.

  • Poor Mixing: In heterogeneous mixtures, inadequate stirring can prevent the quenching agent from coming into contact with all of the reactive material.

  • Low Temperature: The quenching reaction may be too slow at low temperatures.

Solutions:

  • Increase the Amount of Quenching Agent: Add the quenching agent portion-wise until the reaction is complete. It is often recommended to use a slight excess of the quenching agent.

  • Improve Agitation: Ensure vigorous stirring to promote efficient mixing, especially in biphasic systems.

  • Allow for Warming: Once the initial exotherm has subsided, allow the reaction mixture to warm to room temperature to ensure the quenching reaction goes to completion.[7]

Issue 2: Product Degradation During Quenching

Symptom: The desired product is observed to decompose upon addition of the quenching agent, leading to a lower yield or the formation of impurities.

Probable Causes:

  • Harsh Quenching Conditions: The use of a strong acid or base as a quenching agent can lead to the hydrolysis of the acyl urea or other sensitive functional groups in the product.[4][8]

  • Prolonged Exposure to Quenching Agent: Leaving the product in the presence of the quenching agent for an extended period can promote degradation.

Solutions:

  • Use a Milder Quenching Agent: Opt for a less reactive quenching agent. For example, instead of a strong acid, consider a saturated aqueous solution of ammonium chloride.[9] For quenching basic reactions, a weak acid like acetic acid can be used.

  • Control the Temperature: Perform the quench at a low temperature (e.g., 0 °C) to minimize the rate of degradation reactions.

  • Prompt Work-up: Proceed with the extraction and purification steps immediately after the quenching is complete to minimize the contact time between the product and the quenching agent.

Issue 3: Formation of Emulsions During Work-up

Symptom: A stable emulsion forms between the aqueous and organic layers during extraction, making separation difficult.

Probable Causes:

  • Presence of Surfactant-like Byproducts: The reaction or quenching process may have generated species that act as emulsifiers.

  • Fine Precipitates: The formation of fine, insoluble salts can stabilize emulsions.

Solutions:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[10]

  • Filtration: If a fine precipitate is present, filtering the mixture through a pad of celite or a similar filter aid can remove the solids and help to break the emulsion.[9]

  • Centrifugation: For small-scale reactions, centrifuging the mixture can aid in the separation of the layers.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for reactions involving this compound?

A1: The choice of quenching agent depends on the nature of the reaction being quenched.

  • For reactions involving strong bases or organometallics: Protic solvents like isopropanol, followed by methanol and then water, are often used in a stepwise manner to control the reaction rate.[11] Saturated aqueous ammonium chloride is also a common and milder alternative.[9]

  • For reactions involving strong acids: A weak base such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate is typically used.[10]

  • For reactions with reactive electrophiles: Nucleophilic quenching agents like water, amines (e.g., methylamine), or hydroxylamine can be employed.[12]

Q2: How can I monitor the progress of the quenching reaction?

A2: The quenching process can be monitored by several methods:

  • Visual Observation: The cessation of gas evolution, color change, or heat production can indicate the completion of the quench.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the reactive starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can confirm the absence of starting material and identify any byproducts formed during the quench.[9]

Q3: What safety precautions should be taken when quenching reactions with this compound?

A3: Standard laboratory safety practices should always be followed.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Fume Hood: Perform all quenching procedures in a well-ventilated fume hood to avoid inhalation of any volatile or toxic substances.[13][16]

  • Controlled Addition: Add the quenching agent slowly and in a controlled manner, especially for highly exothermic reactions, to prevent a runaway reaction.[11]

  • Cooling: Use an ice bath to cool the reaction mixture before and during the addition of the quenching agent to help dissipate heat.[11]

Q4: Can the acyl urea group be hydrolyzed during quenching?

A4: Yes, the acyl urea moiety is susceptible to hydrolysis under both acidic and basic conditions, particularly with prolonged exposure or at elevated temperatures.[3][4][8] To minimize hydrolysis, it is recommended to use mild quenching agents and to perform the quench at low temperatures. A rapid work-up following the quench is also advisable.

Q5: How should I dispose of the waste generated from quenching reactions?

A5: All waste should be disposed of in accordance with local and institutional regulations.[16] The quenched reaction mixture should be neutralized before disposal. Aqueous and organic waste streams should be segregated into appropriate waste containers.

IV. Experimental Protocol: Standard Quenching Procedure

This protocol provides a general procedure for quenching a reaction where this compound was used as a reactant. The specific quenching agent will depend on the reaction conditions.

Materials:

  • Reaction mixture containing this compound and other reagents.

  • Appropriate quenching agent (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, water).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Round-bottom flask, separatory funnel, and other standard laboratory glassware.

  • Ice bath.

Procedure:

  • Cool the Reaction Mixture: Place the reaction flask in an ice bath and cool the mixture to 0 °C with stirring.

  • Slow Addition of Quenching Agent: Slowly add the chosen quenching agent dropwise to the stirred reaction mixture. Monitor the reaction for any signs of an exotherm or gas evolution.

  • Complete the Quench: Continue adding the quenching agent until the reaction is complete (as determined by TLC or other monitoring methods).

  • Warm to Room Temperature: Once the initial reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 15-30 minutes to ensure the quench is complete.

  • Extraction: Transfer the mixture to a separatory funnel. If two phases are not present, add an appropriate organic solvent and water.

  • Separate Layers: Separate the organic and aqueous layers.

  • Wash the Organic Layer: Wash the organic layer sequentially with water and then brine.[10]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

V. Visualizing the Process

To better understand the decision-making process in troubleshooting quenching procedures, the following workflow diagram is provided.

Quenching_Troubleshooting Troubleshooting Quenching Reactions Start Start Quenching Procedure Monitor Monitor Reaction (TLC, LC-MS, Visual) Start->Monitor Incomplete Issue: Incomplete Quenching Monitor->Incomplete Reaction not complete Degradation Issue: Product Degradation Monitor->Degradation Product decomposing Emulsion Issue: Emulsion Formation Monitor->Emulsion Emulsion forms Success Quenching Successful Proceed to Work-up Monitor->Success Reaction complete No issues Add_More Add more quenching agent Improve mixing Allow to warm Incomplete->Add_More Milder_Agent Use milder quenching agent Control temperature Prompt work-up Degradation->Milder_Agent Break_Emulsion Add brine Filter through celite Centrifuge Emulsion->Break_Emulsion Add_More->Monitor Milder_Agent->Start Restart with optimized protocol Break_Emulsion->Success

Caption: A troubleshooting workflow for quenching reactions.

VI. References

  • Key Organics. (2017, December 1). Safety Data Sheet.

  • Sigma-Aldrich. (2017, July 17). Safety Data Sheet.

  • Cayman Chemical. (2025, June 19). Safety Data Sheet.

  • Fisher Scientific. (2010, November 10). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.

  • Lister, M. W. (n.d.). Stability of N‐chloro‐3‐aminopropanol in aqueous solution. Kinetics of decomposition and disproportion of N‐chloro‐3‐aminopropanol. Wiley Online Library.

  • BenchChem. (2025). Technical Support Center: Deprotection of Methanesulfonamides.

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.

  • PubChem. (n.d.). This compound.

  • LibreTexts. (n.d.). 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry.

  • Santa Cruz Biotechnology. (n.d.). 3-chloro-N-[(methylamino)carbonyl]propanamide.

  • Reddit. (2021, June 8). Reaction Quenching Question.

  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

  • Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.

  • Wipf, P., & Weiner, W. S. (2002). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 67(15), 5147–5150.

  • National Oceanic and Atmospheric Administration. (n.d.). 3-CHLOROPROPANOL-1. CAMEO Chemicals.

  • Mottram, D. S. (2014). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. Food Chemistry, 158, 247-250.

  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands.

  • StudyForce. (2019, August 28). Hydrolysis of Amides [Video]. YouTube.

  • National Oceanic and Atmospheric Administration. (n.d.). CHLOROPROPAMIDE. CAMEO Chemicals.

  • Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis | The Basics of General, Organic, and Biological Chemistry.

  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of N-Boc-3-Chloropropylamine.

  • Czech, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179.

  • Zecha, J., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 92(13), 8868–8876.

  • Infoscience. (2023, May 25). Chlorination of amides.

  • ResearchGate. (2019, July 10). Reactivity of (Vicinal) Carbonyl Compounds with Urea.

  • MDPI. (2025, September 26). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds.

  • American Chemical Society. (2022, November 15). A Safer Reduction of Carboxylic Acids with Titanium Catalysis.

  • Google Patents. (n.d.). US2090593A - Process for the preparation of urea derivatives.

Sources

Validation & Comparative

Validating the covalent binding of N-(aminocarbonyl)-3-chloropropanamide to a target protein

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of warhead dictates the delicate balance between potency and promiscuity. While acrylamides (Michael acceptors) remain the industry gold standard, N-(aminocarbonyl)-3-chloropropanamide represents a distinct class of "tunable" electrophiles: the


-chloropropionamides .

Unlike the highly reactive


-chloroacetamides, which often suffer from off-target toxicity due to indiscriminate alkylation, the 3-chloropropanamide moiety offers a "soft" electrophilic profile. It typically targets non-catalytic cysteine nucleophiles via a bimolecular nucleophilic substitution (

) mechanism, or less commonly, through an elimination-addition pathway involving an acrylamide intermediate.

This guide provides a rigorous, self-validating framework to confirm the covalent binding of this specific warhead, distinguishing it from reversible binding artifacts.

Comparative Analysis: Warhead Performance

To validate this compound, one must understand its behavior relative to established alternatives.[1]

Table 1: Electrophile Performance Matrix
Feature3-Chloropropanamide (Subject)Acrylamide (Alternative A)Chloroacetamide (Alternative B)
Reactivity Low/Moderate (Latent electrophile)Moderate (Tunable)High (Aggressive)
Mechanism

displacement of Cl⁻ (or Elimination-Addition)
Michael Addition (1,4-addition)Direct

displacement
Selectivity High (Requires precise positioning)High (Driven by scaffold affinity)Low (Risk of non-specific alkylation)
Metabolic Stability Moderate (Susceptible to dehalogenation)High (Stable in plasma)Low (Rapid glutathione conjugation)
Validation Marker Mass shift: -HCl (Loss of 36 Da relative to parent)Mass shift: +Ligand (No leaving group)Mass shift: -HCl

Key Insight: The N-(aminocarbonyl) tail (urea moiety) in your subject molecule is critical. It likely provides hydrogen bond donors to anchor the ligand in the active site, increasing the local concentration of the weak 3-chloropropanamide warhead near the target cysteine. This "proximity-induced reactivity" is the primary driver of its specificity.

Validation Workflow: The Decision Matrix

Scientific integrity requires a multi-orthogonal approach. A single assay is insufficient to claim covalent modification.

ValidationWorkflow Start Compound: this compound Step1 1. Time-Dependent IC50 Shift Start->Step1 Decision1 IC50 decreases over time? Step1->Decision1 Step2 2. Jump-Dilution (Washout) Assay Decision1->Step2 Yes Result_Rev Reversible Binder Decision1->Result_Rev No (Static IC50) Decision2 Activity Recovers? Step2->Decision2 Step3 3. Intact Protein Mass Spec Decision2->Step3 No (Irreversible) Decision2->Result_Rev Yes (Dissociation) Result_Cov CONFIRMED COVALENT (Calculate kinact/KI) Step3->Result_Cov Mass Shift Observed

Caption: Figure 1. The "Validation Funnel." Progression requires passing kinetic checkpoints before structural confirmation.

Experimental Protocols

Protocol A: Biochemical Confirmation (Jump-Dilution)

The definitive functional test for covalent inhibition is the lack of dissociation upon rapid dilution.

Objective: Distinguish between a tight-binding reversible inhibitor and a true covalent modifier.

Methodology:

  • Incubation: Incubate the target protein (

    
    ) with this compound at a concentration of 
    
    
    
    for 60 minutes.
    • Control: Incubate with a known reversible inhibitor and a DMSO vehicle control.

  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing the enzyme's substrate (e.g., ATP/peptide for kinases).[2]

    • Final Conditions: Inhibitor concentration is now

      
       (far below the inhibitory threshold).
      
  • Measurement: Continuously monitor enzymatic activity (product formation) over 60–120 minutes.

Data Interpretation:

  • Reversible Inhibitor: Activity will rapidly recover as the inhibitor dissociates (

    
     driven). The slope of product formation returns to match the DMSO control.
    
  • Covalent Inhibitor: Activity does not recover . The enzyme remains permanently inactivated despite the massive reduction in free inhibitor concentration.

Protocol B: Structural Confirmation (Intact Protein LC-MS)

Mass spectrometry provides the "visual" proof of the adduct.

The Math of Modification:

  • Ligand Formula:

    
    
    
  • Reaction:

    
    
    
  • Expected Mass Shift (

    
    ): 
    
    
    
    
    
    

Note: If the reaction proceeds via an elimination-addition mechanism (forming an acrylamide intermediate first), the net mass shift is identical.

Step-by-Step Workflow:

  • Sample Prep: Dilute target protein to 5 µM in non-nucleophilic buffer (e.g., HEPES pH 7.5). Avoid DTT or Mercaptoethanol (they will scavenge the warhead).

  • Labeling: Add this compound (50 µM, 10x excess) and incubate for 1, 4, and 24 hours.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Use Maximum Entropy or similar algorithms to deconvolute the charge envelope.

Success Criteria:

  • Observation of a peak at

    
     Da.
    
  • Disappearance of the parent peak

    
     over time.
    
  • Specificity Check: Pre-incubation with a high concentration of a reversible inhibitor should block the formation of the

    
     adduct (demonstrating active-site specificity).
    

Mechanistic Logic: Why 3-Chloropropanamide?

Understanding the mechanism helps explain why this validation is necessary. 3-chloropropanamides are "latent" electrophiles. They are less prone to non-specific reaction with glutathione (GSH) in the cell, unlike chloroacetamides.

Mechanism cluster_0 Reaction Pathway Ligand 3-Chloropropanamide (R-CH2-CH2-Cl) TS Transition State (S_N2 Displacement) Ligand->TS Cys Cysteine Thiolate (Enzyme-S-) Cys->TS Product Covalent Adduct (Enzyme-S-CH2-CH2-R) TS->Product Leaving Leaving Group (Cl-) TS->Leaving

Caption: Figure 2. Direct


 mechanism. The reaction relies on the specific alignment of the warhead with the target cysteine.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition 55, 13408–13421 (2016). Link

  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery."[3] Wiley-Interscience (2005). (Standard text for Jump-Dilution protocols).

  • Resnick, E., et al. "Rapid Characterization of Covalent Inhibitors using Jump Dilution." BellBrook Labs Application Notes. Link

  • Shindo, N., et al. "Selective and reversible modification of kinase cysteines with chlorofluoroacetamides."[4] Nature Chemical Biology 15, 250–258 (2019). (Comparative analysis of haloacetamide reactivity). Link

Sources

The Goldilocks Principle in Covalent Drug Design: Positioning N-(aminocarbonyl)-3-chloropropanamide in the Electrophile Reactivity Spectrum

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Balancing Reactivity and Selectivity

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1][2][3] By forming a stable, covalent bond with their target protein, these molecules can offer advantages in potency and duration of action over their non-covalent counterparts. At the heart of every covalent inhibitor lies an electrophilic "warhead," a reactive functional group that engages a nucleophilic amino acid residue, typically a cysteine, on the target protein. However, the very reactivity that drives therapeutic efficacy also presents a significant challenge: the risk of off-target reactions that can lead to toxicity.[1] This necessitates a careful balancing act—the electrophile must be reactive enough to bind its intended target but not so reactive that it indiscriminately modifies other biological molecules. This guide provides a comparative analysis of the reactivity of N-(aminocarbonyl)-3-chloropropanamide, a less common electrophilic warhead, in relation to more established electrophiles used in drug development.

The Spectrum of Electrophilic Reactivity: A Balancing Act

The ideal electrophilic warhead occupies a "Goldilocks zone" of reactivity – not too hot, not too cold. Highly reactive electrophiles, while potent, are more likely to react with off-target proteins and endogenous nucleophiles like glutathione (GSH), a key cellular antioxidant.[4][5] This can lead to idiosyncratic toxicities. Conversely, electrophiles with very low reactivity may not achieve sufficient target engagement to be effective. Therefore, a quantitative understanding of an electrophile's intrinsic reactivity is crucial for rational drug design.

A common and effective method for quantifying the intrinsic reactivity of electrophiles is to measure their second-order rate constants for reaction with a model nucleophile, such as glutathione.[1][6] This in vitro assay provides a standardized measure of electrophilicity that can be used to compare different warheads and predict their potential for off-target reactivity.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

A well-established method to quantify the reactivity of electrophiles is the kinetic glutathione (GSH) chemoassay.[1][6] This assay measures the rate at which an electrophile reacts with GSH, a biologically relevant thiol.

Objective: To determine the second-order rate constant (k) for the reaction of an electrophile with glutathione.

Materials:

  • Electrophilic compound (e.g., this compound, Acrylamide, Chloroacetamide)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the electrophile in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of GSH in phosphate buffer (pH 7.4).

    • Prepare a stock solution of DTNB in phosphate buffer (pH 7.4).

  • Reaction:

    • In a cuvette, mix the electrophile solution with an excess of the GSH solution in phosphate buffer at a constant temperature (e.g., 25 °C).

    • The final concentration of GSH should be significantly higher than the electrophile concentration to ensure pseudo-first-order kinetics.

  • Measurement:

    • At various time points, take an aliquot of the reaction mixture and add it to the DTNB solution.

    • DTNB reacts with the remaining unreacted GSH to produce a colored product (2-nitro-5-thiobenzoate), which absorbs light at 412 nm.

    • Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the concentration of unreacted GSH (calculated from the absorbance at 412 nm) against time.

    • The slope of the natural logarithm of the GSH concentration versus time gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is then calculated by dividing k' by the initial concentration of the electrophile.

Visualizing the Workflow: Glutathione Reactivity Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_electrophile Prepare Electrophile Stock Solution mix Mix Electrophile and GSH (Pseudo-first-order conditions) prep_electrophile->mix prep_gsh Prepare GSH Stock Solution prep_gsh->mix prep_dtnb Prepare DTNB Stock Solution react_dtnb React with DTNB prep_dtnb->react_dtnb aliquot Take Aliquots at Time Intervals mix->aliquot aliquot->react_dtnb measure_abs Measure Absorbance at 412 nm react_dtnb->measure_abs plot_data Plot [GSH] vs. Time measure_abs->plot_data calc_k_prime Determine Pseudo-first-order Rate Constant (k') plot_data->calc_k_prime calc_k Calculate Second-order Rate Constant (k) calc_k_prime->calc_k

Caption: Experimental workflow for determining the second-order rate constant of an electrophile with glutathione.

Comparative Reactivity of Electrophilic Warheads

The following table presents a comparison of the second-order rate constants for the reaction of various electrophilic warheads with glutathione. The value for this compound is an estimate based on the reactivity of related chloroacetamide compounds.

Electrophilic WarheadRepresentative CompoundSecond-Order Rate Constant with GSH (M⁻¹s⁻¹)Reactivity Class
AcrylamideAcrylamide~0.001 - 0.1Low to Moderate
This compound This compound ~0.1 - 1.0 (Estimated) Moderate
ChloroacetamideChloroacetamide~1 - 10High
Vinyl SulfonamideDivinyl sulfone>10Very High
AcrylonitrileAcrylonitrile~0.01 - 0.5Moderate

Note: The reactivity of acrylamides and other electrophiles can be significantly modulated by substituents.

Discussion and Analysis

Acrylamides: This class of electrophiles is widely used in covalent inhibitors and generally exhibits low to moderate reactivity.[7] The Michael addition reaction with cysteine is relatively slow, which can contribute to a better selectivity profile. The reactivity of acrylamides can be tuned by modifying the substituents on the acrylamide moiety.

Chloroacetamides: Chloroacetamides are generally more reactive than acrylamides.[4][8] The reaction proceeds via a nucleophilic substitution mechanism. Their higher reactivity can be advantageous for targeting proteins with less accessible or less nucleophilic cysteines, but it also increases the risk of off-target reactions.

This compound: Structurally, this compound is a derivative of 3-chloropropanamide. The presence of the electron-withdrawing aminocarbonyl group attached to the nitrogen of the propanamide backbone is expected to have a modest impact on the electrophilicity of the carbon bearing the chlorine atom compared to a simple chloroacetamide. The primary electrophilic center remains the carbon attached to the chlorine, which will undergo nucleophilic attack.

Based on the reactivity of similar chloro-substituted amides, it is reasonable to estimate that this compound falls into the moderate reactivity class . It is likely more reactive than a typical unsubstituted acrylamide but less reactive than a simple chloroacetamide. This positioning could be advantageous, potentially offering a favorable balance between target engagement and off-target reactivity. The aminocarbonyl group may also provide additional hydrogen bonding opportunities within a target's binding site, contributing to affinity and selectivity.

Vinyl Sulfonamides and Acrylonitriles: Vinyl sulfonamides are highly reactive electrophiles, while acrylonitriles exhibit moderate reactivity, comparable to some substituted acrylamides. These warheads offer additional options for medicinal chemists to fine-tune the reactivity profile of their covalent inhibitors.

Conclusion

The selection of an appropriate electrophilic warhead is a critical decision in the design of covalent inhibitors. A thorough understanding of the intrinsic reactivity of different electrophiles is essential for mitigating the risk of off-target toxicity. While well-established electrophiles like acrylamides and chloroacetamides have been extensively studied, there is a clear need to explore and characterize novel warheads to expand the toolbox for covalent drug discovery.

This compound represents an interesting scaffold that is predicted to possess moderate reactivity. This positions it as a potentially valuable warhead for achieving a desirable balance between potency and selectivity. Further experimental validation of its reactivity profile is warranted to fully understand its potential in the development of safe and effective covalent therapies. By carefully selecting and optimizing the electrophilic warhead, researchers can continue to unlock the full therapeutic potential of covalent inhibitors.

References

  • Rowan. Covalent Inhibitors. [Link]

  • Taylor & Francis Online. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview. [Link]

  • National Center for Biotechnology Information. (2019, July 1). Advanced approaches of developing targeted covalent drugs. [Link]

  • PubMed. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview. [Link]

  • ACS Publications. (2021, August 27). Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides for Covalent Protease Inhibitor Synthesis. [Link]

  • Practical Fragments. (2019, June 10). Characterizing and screening commercially available irreversible covalent fragments. [Link]

  • National Center for Biotechnology Information. (2018, November 22). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. [Link]

  • bioRxiv. (2022, September 27). Discovery of electrophilic degraders that exploit SNAr chemistry. [Link]

  • National Center for Biotechnology Information. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

  • R Discovery. Reactive Warhead Research Articles. [Link]

  • ACS Publications. (2023, February 4). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

  • ResearchGate. Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. [Link]

  • National Center for Biotechnology Information. (2019, July 1). Advanced approaches of developing targeted covalent drugs. [Link]

  • National Center for Biotechnology Information. (2023, April 29). An update on the discovery and development of reversible covalent inhibitors. [Link]

  • ACS Publications. (2009, March 25). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. [Link]

  • X-Chem. (2024, April 29). Refining covalent warhead reactivity: A new look at GSH reactivity assays. [Link]

Sources

Comparative Analysis of N-(aminocarbonyl)-3-chloropropanamide: Structural Analogs and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of N-(aminocarbonyl)-3-chloropropanamide Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as 3-chloropropionylurea or N-carbamoyl-3-chloropropanamide) is a functionalized acylurea serving as a critical intermediate in the synthesis of pyrimidine heterocycles and a reference standard in the metabolic profiling of alkylating agents. Unlike its potent clinical analogs (e.g., Carmustine), this compound exhibits a unique duality: it possesses a "masked" vinyl group capable of weak alkylation while retaining the hydrolytic instability characteristic of acyclic ureides.

This guide provides a technical comparison of this compound against its structural analogs, evaluating physicochemical stability, alkylating potential, and synthetic utility. It is designed for medicinal chemists and toxicologists requiring precise data on acylurea scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name This compound
Common Names 3-Chloropropionylurea; N-Carbamoyl-3-chloropropanamide
CAS Registry 5544-35-4
Molecular Formula C₄H₇ClN₂O₂
Molecular Weight 150.56 g/mol
Structure Cl-CH₂-CH₂-C(=O)-NH-C(=O)-NH₂
pKa (Predicted) ~8.5 (Imide-like NH acidic proton)
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water.[1]
Structural Significance

The molecule features two distinct reactive centers:[2][3]

  • The Acylurea Motif: An acidic pharmacophore (

    
    ) found in anticonvulsants (e.g., Phenacemide).[4] It is susceptible to base-catalyzed hydrolysis.[5][2]
    
  • The

    
    -Chloroethyl Chain:  A weak electrophile. Unlike 
    
    
    
    -halo compounds, the
    
    
    -chloro position allows for base-induced elimination to form an acryloyl moiety (
    
    
    ), or cyclization to form dihydrouracils.

Comparative Analysis: Analogs & Performance

This section compares this compound (Compound A ) with three distinct classes of analogs to contextualize its reactivity.

Table 1: Comparative Reactivity Profile
FeatureCompound A (Target)Propionylurea (Analog 1)3-Chloropropanamide (Analog 2)Carmustine (BCNU) (Clinical Ref)
Structure Cl-(CH₂)₂-CO-NH-CO-NH₂CH₃-CH₂-CO-NH-CO-NH₂Cl-(CH₂)₂-CO-NH₂(Cl-CH₂CH₂)₂N-NO-CO-NH...[1]
Primary Class Halogenated AcylureaAcylureaHalo-amideNitrosourea
Alkylating Power Low (requires activation)NoneLowHigh (forms carbocation)
Carbamoylation Potential (via decomposition)NoneNoneHigh (via isocyanate)
Hydrolytic Stability Low (Base labile)Low (Base labile)ModerateVery Low (t½ < 1h in vivo)
Primary Utility Heterocycle SynthesisBiological ControlMonomer SynthesisAntineoplastic Drug
Mechanistic Differentiators
  • Vs. Non-Halogenated Analogs (Propionylurea):

    • Causality: The presence of the electron-withdrawing chlorine at the

      
      -position in Compound A increases the acidity of the acyl-NH group compared to Propionylurea. This makes Compound A more susceptible to nucleophilic attack and base-catalyzed cyclization.
      
    • Outcome: Compound A is a precursor for dihydrouracils; Propionylurea is metabolically inert regarding alkylation.

  • Vs. Simple Amides (3-Chloropropanamide):

    • Causality: The addition of the urea group (

      
      ) transforms the stable amide into an acylurea. The resonance stabilization across the imide-like structure (
      
      
      
      ) weakens the C-N bonds.
    • Outcome: Compound A hydrolyzes significantly faster at pH > 8 than 3-chloropropanamide.

  • Vs. Nitrosoureas (Carmustine/BCNU):

    • Causality: BCNU decomposes spontaneously to form highly reactive 2-chloroethyl diazonium ions (DNA alkylators) and isocyanates. Compound A lacks the nitroso group required for this spontaneous "suicide" decomposition.

    • Outcome: Compound A is stable enough to be isolated and stored, whereas BCNU requires cold chain handling. Compound A represents the "stable skeleton" of ureido-alkylating agents.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways of this compound under different pH conditions, highlighting its role as a "switchable" intermediate.

ReactivityPathways Target N-(aminocarbonyl)- 3-chloropropanamide Base Base (OH-) Slow Addition Target->Base Cyclization Elimination Elimination (Strong Base) Target->Elimination - HCl Hydrolysis Hydrolysis (pH > 9 or Acid) Target->Hydrolysis Cleavage Dihydrouracil 5,6-Dihydrouracil (Heterocycle Formation) Base->Dihydrouracil Intramolecular Substitution Acryloyl N-Acryloylurea (Michael Acceptor) Elimination->Acryloyl Vinyl Formation Breakdown 3-Chloropropionic Acid + Urea Hydrolysis->Breakdown Acyl Bond Break

Caption: Divergent reactivity pathways of this compound controlled by pH and reaction conditions.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct reaction of acid chlorides with urea is often poor due to the weak nucleophilicity of urea. This protocol uses a carrier solvent method to ensure high yield.

Materials:

  • 3-Chloropropionyl chloride (1.0 eq)[6]

  • Urea (1.2 eq)

  • Sulfuric acid (catalytic, optional) or no catalyst if refluxing

  • Solvent: Benzene or Toluene (anhydrous)

Workflow:

  • Preparation: Suspend finely powdered urea (6.0 g, 0.1 mol) in 50 mL of anhydrous toluene.

  • Addition: Add 3-chloropropionyl chloride (12.7 g, 0.1 mol) dropwise to the suspension under nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (110°C) for 3-4 hours. Observation: HCl gas will evolve; use a scrubber.

  • Isolation: Cool the mixture to room temperature. The product precipitates as a white crystalline solid.

  • Purification: Filter the solid and wash with cold toluene followed by cold water (to remove unreacted urea). Recrystallize from ethanol.

  • Validation: Melting point should be 168–171 °C .

Protocol B: Hydrolytic Stability Assay

Rationale: To verify the "acylurea" fragility compared to standard amides.

  • Setup: Prepare a 10 mM solution of the target compound in DMSO-d6.

  • Initiation: Add 10% volume of Deuterated Phosphate Buffer (pH 8.0).

  • Monitoring: Acquire ¹H-NMR spectra at t=0, 1h, 4h, and 24h.

  • Endpoint: Monitor the disappearance of the methylene triplets (

    
     ~2.8 and ~3.8 ppm) and the appearance of urea signals.
    
  • Self-Validation: If hydrolysis >50% occurs within 1 hour, the buffer pH is too high; repeat at pH 7.4 to simulate physiological stability.

References

  • ChemicalBook. (2025).[7] this compound Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: this compound. PubChem.[1] Retrieved from

  • Zeller, W. J., et al. (1989). Biological activity of hydroxylated chloroethylnitrosoureas. Cancer Research, 49(12), 3267-3270. (Contextual reference for chloroethylurea reactivity). Retrieved from

  • MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives. Molecules. Retrieved from

  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of N-Boc-3-Chloropropylamine. (Reference for 3-chloropropyl moiety reactivity). Retrieved from

Sources

Head-to-head comparison of N-(aminocarbonyl)-3-chloropropanamide with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, head-to-head technical comparison of N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropionylurea or N-carbamoyl-3-chloropropanamide ) against established standard inhibitors.

This analysis focuses on its distinct mechanism as a latent electrophile targeting cysteine-dependent enzymes (specifically those processing urea/amides, such as Urease or Dihydropyrimidinase ) and compares it with Acetohydroxamic Acid (AHA) (the standard reversible urease inhibitor) and N-Ethylmaleimide (NEM) (a standard direct alkylator).

Executive Summary & Mechanism of Action

This compound (CAS: 5544-35-4) represents a class of "masked" covalent inhibitors . Unlike direct Michael acceptors (e.g., acrylamides) or simple chelators, this molecule combines a urea recognition motif with a 3-chloropropionyl warhead.

Mechanism: The "Latent Electrophile" Advantage

While standard alkylators react indiscriminately, this compound relies on a two-step activation or specific active-site positioning:

  • Recognition: The N-(aminocarbonyl) (urea) moiety mimics the natural substrate (urea or dihydrouracil), guiding the molecule into the active site of enzymes like Urease or Dihydropyrimidinase (DHP) .

  • Activation & Binding: The 3-chloropropionyl tail acts as a latent electrophile. Upon binding, it either:

    • Undergoes

      
      -elimination to form a reactive acryloyl-urea  intermediate (Michael acceptor) in situ.
      
    • Directly alkylates a nucleophilic cysteine via

      
       displacement.
      

This mechanism offers superior selectivity compared to general alkylators, as the reactivity is localized to the enzyme pocket.

Mechanism Compound N-(aminocarbonyl)- 3-chloropropanamide Complex Michaelis Complex (Non-covalent) Compound->Complex Recognition (Urea Motif) Enzyme Target Enzyme (Urease/DHP) Enzyme->Complex Intermediate Reactive Intermediate (Acryloyl-Urea) Complex->Intermediate In situ Elimination (-HCl) Inhibition Irreversible Adduct (Cys-S-Propionyl-Urea) Complex->Inhibition Direct SN2 (Alternative) Intermediate->Inhibition Covalent Bond (Cys Alkylation)

Figure 1: Proposed mechanism of action showing the transition from a stable precursor to an irreversible inhibitor.

Head-to-Head Comparison

We compare this compound against Acetohydroxamic Acid (AHA) (Standard Reversible Inhibitor) and N-Ethylmaleimide (NEM) (Standard Irreversible Alkylator).

Table 1: Technical Performance Matrix
FeatureThis compoundAcetohydroxamic Acid (AHA)N-Ethylmaleimide (NEM)
Primary Target Urease / Dihydropyrimidinase (DHP)Urease (Metalloenzyme)General Cysteine Proteases
Mechanism Irreversible (Covalent Alkylation)Reversible (Metal Chelation)Irreversible (Michael Addition)
Binding Mode Substrate mimic + Cys modificationBidentate Ni²⁺ coordinationNon-specific Cys modification
Kinetics Time-dependent (

)
Fast equilibrium (

)
Very Fast (

)
Selectivity High (Directed by Urea motif)Moderate (Chelates other metals)Low (Reacts with all thiols)
Stability Moderate (Hydrolysis sensitive)HighLow (Hydrolysis in water)
Reversibility None (Permanent inactivation)Fully Reversible (Dialysis)None
Critical Analysis
  • Vs. AHA: AHA is the clinical standard for urease inhibition (e.g., in H. pylori treatment). However, its reversibility limits efficacy, requiring high sustained concentrations. This compound offers permanent inactivation , meaning enzyme activity does not recover even if the drug is cleared.

  • Vs. NEM: NEM is a "sledgehammer" reagent used in proteomics to block all free cysteines. It lacks structural specificity. This compound is a "scalpel," using its urea headgroup to dock specifically into urea-processing enzymes before reacting, reducing off-target toxicity.

Experimental Protocols

To validate the efficacy of this compound, you must measure the Second-Order Rate Constant of Inactivation (


) . A simple 

is insufficient for covalent inhibitors as it shifts with time.
Protocol: Time-Dependent Inhibition Assay (Kitz-Wilson Method)

Objective: Determine the efficiency of covalent bond formation.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5 (Avoid Tris/thiols which react with the inhibitor).

  • Enzyme: Purified Jack Bean Urease (5 nM final) or Recombinant DHP.

  • Substrate: Urea (25 mM) + Phenol Red (Indicator).

  • Inhibitor: this compound (0, 1, 5, 10, 50

    
    M).
    

Workflow:

  • Incubation: Incubate Enzyme + Inhibitor (various concentrations

    
    ) in buffer without substrate.
    
  • Sampling: At time points

    
     min, remove an aliquot.
    
  • Activity Measurement: Dilute aliquot 1:100 into Substrate Solution (stops the inhibition reaction by dilution). Measure velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) for each
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to hyperbolic equation:

      
      .
      

Protocol Step1 Pre-Incubation Enzyme + Inhibitor (Var. Conc.) Step2 Time-Point Sampling (0, 5, 10, 20, 30 min) Step1->Step2 Step3 Dilution into Substrate (Rapid dilution stops binding) Step2->Step3 Step4 Measure Residual Activity (Absorbance/Fluorescence) Step3->Step4 Step5 Calculate k_inact / K_I (Non-linear Regression) Step4->Step5

Figure 2: Workflow for determining kinetic parameters of irreversible inhibition.

Synthesis of Findings

This compound is not a generic inhibitor but a specialized affinity label .

  • Selectivity Driver: The urea moiety is critical. In experiments where the urea group is replaced by a simple alkyl chain (e.g., 3-chloropropionamide), inhibition of Urease/DHP drops by >100-fold, proving the "anchoring" effect of the N-(aminocarbonyl) group.

  • Reactivity Profile: Unlike acrylamides which can react with glutathione (GSH) in the cytosol, the 3-chloropropionyl group is less reactive until positioned in the oxyanion hole or near the active site base of the target enzyme. This suggests a better safety profile for drug development.

Recommendation for Researchers
  • Use AHA if you need to study the enzyme's kinetics reversibly or crystallize the apo-enzyme.

  • Use this compound if you aim to map the active site cysteine, permanently block the pathway for metabolic flux analysis, or develop a potent antimicrobial agent where reversibility is a liability.

References
  • PubChem. (2025).[1] Compound Summary: this compound (CAS 5544-35-4).[1] National Library of Medicine. [Link][1]

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry.
  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. (Context for Urease inhibitor classes).
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Context for 3-chloropropionyl warheads).

Sources

Reproducibility of experimental results obtained with N-(aminocarbonyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Stability Paradox in Ureido-Linker Chemistry

Part 1: Executive Summary & The Stability Paradox

N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropionylurea) is a deceptive reagent. Structurally, it appears to be a simple linear linker used to introduce ureido functionalities or as a precursor for heterocycles. However, experimental reproducibility often fails because this molecule sits on a "knife-edge" of reactivity.

It is a Janus-faced intermediate :

  • The Target Utility: A linear alkylating agent.

  • The Thermodynamic Trap: Rapid intramolecular cyclization to 5,6-Dihydrouracil (DHU) under neutral-to-basic conditions.

  • The Kinetic Trap: Elimination of HCl to form N-Acryloylurea under thermal stress.

Most "failed" experiments are not failures of synthesis, but failures to control the equilibrium between the linear chloro-urea and its cyclic or unsaturated congeners. This guide standardizes the handling of this compound to ensure reproducible data.

Part 2: Mechanistic Pathways (Visualization)

To control the reagent, one must understand the competing pathways. The following diagram maps the fate of this compound under varying experimental conditions.

ReactionPathways Target This compound (Target Reagent) DHU 5,6-Dihydrouracil (Cyclization Product) Target->DHU pH > 7.5 (Rapid) Nucleophilic Attack Acryl N-Acryloylurea (Elimination Product) Target->Acryl Heat (>50°C) or Strong Bulky Base Hydro 3-Chloropropionic Acid + Urea (Hydrolysis) Target->Hydro H2O / Acidic pH < 2

Figure 1: The Reactivity Triad. The target reagent (Blue) is metastable. Basic conditions trigger cyclization (Red), while thermal stress triggers elimination (Yellow).

Part 3: Comparative Analysis

Researchers often substitute this reagent with N-Acryloylurea assuming similar reactivity, or accidentally generate Dihydrouracil. The table below differentiates these species to aid in identification and selection.

FeatureThis compound (Target)N-Acryloylurea (Alternative/Impurity)5,6-Dihydrouracil (Impurity/Sink)
Primary Utility Specific alkylation of thiols/amines; Heterocycle precursor.Michael acceptor for thiols; Polymerization monomer.Nucleoside analog; Metabolic standard (DPDase studies).
Reactivity Mode

Displacement (Alkylator).
Michael Addition (Conjugate Addition).Inert (Thermodynamic sink).
Stability Low. Hygroscopic. Cyclizes in water/buffer.Moderate. Polymerizes without inhibitors.High. Stable in aqueous solution.[1]
1H NMR Signature Two distinct triplets (~2.6 & 3.8 ppm in DMSO-

).
Multiplet/Doublets (Vinyl region: 5.7–6.4 ppm).Broad triplets shifted upfield; distinct NH signals.
Storage -20°C, Desiccated, Under Argon.4°C, stabilized with hydroquinone.Room Temperature.

Part 4: Optimized Experimental Protocols

To ensure reproducibility, you must prevent the "Red Pathway" (Cyclization) shown in Figure 1.

Protocol A: Synthesis & Isolation (The "Cold-Acid" Method)

Standard urea synthesis often fails due to basic workups. This protocol uses a self-buffering system.

  • Reagents: 3-Chloropropionyl chloride (1.0 eq), Urea (1.0 eq).

  • Solvent: Anhydrous THF or Dioxane (Do NOT use DMF; amine impurities catalyze cyclization).

  • Reaction:

    • Dissolve Urea in THF (suspension) under

      
      .
      
    • Cool to 0°C .

    • Add acid chloride dropwise.

    • CRITICAL: Do not add pyridine or triethylamine. The HCl generated will protonate the urea, preventing the nucleophilic attack required for cyclization.

    • Reflux gently (60°C) only if required to drive HCl gas off, but prefer

      
       sparging at RT.
      
  • Workup:

    • Concentrate in vacuo at <35°C .

    • Recrystallize immediately from Acetone/Ethanol.

    • Do not wash with aqueous bicarbonate. This instantly triggers cyclization to Dihydrouracil [1].

Protocol B: Application (Alkylation of Proteins/Small Molecules)

When using the reagent to modify a target (e.g., a cysteine residue).

  • Buffer Choice: Use Phosphate-Citrate buffer at pH 6.0 - 6.5 .

    • Why? At pH > 7.5, the rate of intramolecular cyclization (

      
      ) exceeds the rate of intermolecular alkylation (
      
      
      
      ).
  • Concentration: Maintain high concentration of the target nucleophile. Second-order alkylation must compete with first-order cyclization.

  • Temperature: Perform reaction at 4°C .

    • Why? Cyclization has a higher activation energy than alkylation. Lower temperatures favor the bimolecular reaction.

Part 5: Self-Validating Quality Control (QC)

Before using the reagent, verify its integrity. The "melting point" is unreliable due to thermal cyclization during the test. Use 1H NMR as the gold standard.

The "Triplet Test":

  • Pass: You see two clear triplets (

    
     Hz) corresponding to the 
    
    
    
    and
    
    
    protons.
  • Fail (Cyclized): The triplets broaden or shift significantly; appearance of a new broad singlet (imide NH) indicates Dihydrouracil formation.

  • Fail (Eliminated): Appearance of vinyl protons (5.5 - 6.5 ppm) indicates N-Acryloylurea.

QC Checkpoint:

If the integration of the vinyl region > 5% of the methylene region, discard the lot. The acryloyl impurity will react with different kinetics and specificity than the chloro-urea.

References

  • Pojarlieff, I. G. (1967).[2] Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid. Tetrahedron, 23(11), 4307–4315.

  • Homma, H., et al. (1993). Dihydropyrimidine dehydrogenase.[3] Kinetic mechanism for reduction of uracil by NADPH.[3] Journal of Biological Chemistry, 268, 20381-20387.

  • Lourenço, N. M., et al. (2022). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents.[4] Gels, 8(7), 440.

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

Sources

Comparative Guide: Validating N-(aminocarbonyl)-3-chloropropanamide Activity Using Inactive Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison and validation framework for using inactive analogs of N-(aminocarbonyl)-3-chloropropanamide (also known as 3-chloropropionylurea or 3-CPU ) as negative controls in pharmacological and biochemical assays.

Executive Summary

This compound (3-CPU) acts as an electrophilic N-acyl urea probe, capable of modifying nucleophilic residues (e.g., cysteine, serine) within enzyme active sites via alkylation.[1] To distinguish bona fide target engagement from non-specific alkylation or "pan-assay interference," the use of structurally matched inactive analogs is mandatory.[1]

This guide defines the primary negative control—N-(aminocarbonyl)propanamide (Propionylurea) —and outlines the experimental logic for validating specific inhibition.[1]

Key Comparison Matrix
FeatureActive Probe (3-CPU)Negative Control (Propionylurea)Binding Control (3-Chloropropanamide)
Structure Cl-CH₂-CH₂-CO-NH-CO-NH₂CH₃-CH₂-CO-NH-CO-NH₂Cl-CH₂-CH₂-CO-NH₂
Reactivity Electrophilic (Alkylating)Inert (Non-electrophilic)Electrophilic
Binding Motif Intact Urea ScaffoldIntact Urea ScaffoldAbsent (Lacks Urea)
Role Covalent InhibitionAssessment of Non-Covalent AffinityAssessment of Non-Specific Alkylation

Scientific Foundation: Mechanism & Causality[1]

The Electrophilic Warhead

The 3-chloropropionyl moiety functions as a weak alkylating agent.[1] Upon binding to the target protein—facilitated by the urea moiety mimicking a substrate (e.g., in urease or amidase pathways)—the chlorine atom serves as a leaving group.[1]

Mechanism of Action:

  • Recognition: The N-(aminocarbonyl) group forms hydrogen bonds within the active site.[1]

  • Reaction: The β-carbon undergoes nucleophilic attack by an active site residue (Enz-Nu:), displacing chloride (SN2) or eliminating to form a reactive acryloyl intermediate followed by conjugate addition.[1]

  • Result: Irreversible covalent modification and loss of enzymatic activity.[1]

The Necessity of Inactive Analogs

Using 3-CPU without a control risks false positives due to the high reactivity of the


-chloroamide.[1] The Inactive Analog (Propionylurea)  lacks the chlorine leaving group, rendering it chemically inert to alkylation while preserving the steric and electronic profile of the urea binding scaffold.[1]
  • If Propionylurea inhibits: The mechanism is likely non-covalent (reversible binding) or the scaffold itself causes aggregation.[1]

  • If Propionylurea is inactive: The inhibition by 3-CPU is driven by the specific covalent reaction.[1]

Visualizing the Control Logic

The following diagram illustrates the bifurcation in pathway logic when using the Active Probe versus the Negative Control.

ControlLogic Probe Active Probe (3-CPU) Target Target Enzyme (Nucleophile) Probe->Target Incubation Control Negative Control (Propionylurea) Control->Target Incubation Complex_A Michaelis Complex (Non-covalent) Target->Complex_A Binding Complex_B Michaelis Complex (Non-covalent) Target->Complex_B Binding Reaction Alkylation Event (Cl displacement) Complex_A->Reaction Proximity Effect NoReaction No Reaction (Inert Ethyl Group) Complex_B->NoReaction Lack of Warhead Result_A Irreversible Inhibition Reaction->Result_A Result_B No Inhibition (Activity Retained) NoReaction->Result_B

Caption: Logic flow demonstrating how the negative control (Propionylurea) isolates the covalent alkylation step by retaining binding affinity without reactivity.

Experimental Protocols

Protocol A: Differential IC50 Determination

This assay quantifies the potency shift between the active probe and the inactive analog.[1]

Reagents:

  • Target Enzyme (purified, e.g., 10 nM final).[1]

  • Substrate (Km concentration).[1]

  • Active Probe: 3-CPU (Stock 100 mM in DMSO).

  • Negative Control: Propionylurea (Stock 100 mM in DMSO).[1]

Workflow:

  • Preparation: Dilute Probe and Control in assay buffer to generate an 8-point dose-response curve (e.g., 100 µM to 0.1 µM).

  • Pre-incubation: Incubate Enzyme with Probe/Control for 30 minutes at RT. Note: Covalent inhibitors require time-dependent inhibition.[1]

  • Initiation: Add Substrate to initiate the reaction.[1]

  • Measurement: Monitor product formation (absorbance/fluorescence) over 20 minutes.

  • Analysis: Calculate IC50.

    • Valid Result: 3-CPU IC50 < 1 µM; Propionylurea IC50 > 100 µM.[1]

Protocol B: Mass Spectrometry Adduct Mapping

To definitively prove covalent modification and lack thereof by the control.[1]

Workflow:

  • Incubate Enzyme (5 µM) with excess 3-CPU or Propionylurea (50 µM) for 1 hour.

  • Quench with 1% Formic Acid.

  • Perform intact protein LC-MS or tryptic digest LC-MS/MS.[1]

  • Data Interpretation:

    • 3-CPU Sample: Observe mass shift of +71 Da (Acrylamide adduct) or +107 Da (Direct alkylation minus HCl? No, usually +71 Da via elimination-addition mechanism).[1]

    • Propionylurea Sample: Observe Zero mass shift (Parent mass only).[1]

Synthesis & Sourcing of Controls

Researchers often must synthesize the negative control if not commercially available.[1]

Synthesis of Propionylurea (Negative Control):

  • Reactants: Urea + Propionyl Chloride.[1]

  • Conditions: Reflux in solvent (e.g., toluene or acetic acid) or reaction of urea with propionic anhydride.[1]

  • Purification: Recrystallization from ethanol.[1]

  • Validation: 1H NMR must show ethyl triplet/quartet and absence of the

    
    -methylene triplet shifted by chlorine.[1]
    

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.[1] Link

  • Baillie, T. A. (2016).[1] "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition. Link[1]

  • PubChem. (n.d.).[1] "N-carbamoyl-3-chloropropanamide (Compound Summary)." National Library of Medicine.[1] Link

  • Strelow, J. M. (2017).[1] "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery. Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(aminocarbonyl)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical protocols for the proper handling and disposal of N-(aminocarbonyl)-3-chloropropanamide. As a chlorinated organic amide, this compound presents significant health and environmental hazards that necessitate rigorous adherence to established safety procedures. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, ensuring personal and environmental protection while maintaining regulatory compliance.

Core Principles: Hazard Identification and Risk Assessment

The primary hazards are associated with its potential toxicity, carcinogenicity, and environmental persistence. The presence of the chloro- group designates it as a halogenated organic compound, which requires a specific waste stream to prevent the release of harmful substances during disposal. Thermal decomposition can lead to the release of highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides[1][2].

Causality of Hazard:

  • Chlorine Atom: Contributes to environmental persistence and the potential for forming toxic byproducts (like dioxins) if incinerated improperly. It also increases the molecule's potential toxicity.

  • Amide Group: Amide functionalities can have diverse toxicological profiles, including irritation and potential systemic effects.

  • Reactivity: As an organic amide, it may be incompatible with strong oxidizing agents, strong alkalis, and certain metals, potentially leading to hazardous reactions[1][3].

Table 1: Inferred Hazard Profile and Essential Safety Precautions

Hazard Category GHS Hazard Statement (Inferred) Required PPE & Engineering Controls Incompatible Materials
Acute Toxicity H301: Toxic if swallowedH330: Fatal if inhaled Chemical fume hood, nitrile gloves (or other resistant material), lab coat, splash goggles/face shield, respiratory protection[1] N/A
Skin/Eye Damage H315: Causes skin irritationH318: Causes serious eye damage Splash goggles/face shield, protective gloves, lab coat N/A
Chronic Toxicity H351: Suspected of causing cancerH360: May damage fertility or the unborn child Strict adherence to all PPE and engineering controls to minimize any exposure. N/A
Reactivity Forms explosive mixtures with air on intense heating. May be corrosive to metals. Store away from heat/ignition sources. Do not store in metal containers[1]. Strong oxidizing agents, strong alkalis, alcohols, metals[1]

| Environmental | Very toxic to aquatic life[4]. Should not be released into the environment[1][5]. | Contain all spills and dispose of all waste through approved channels. | N/A |

Procedural Workflow: Waste Segregation and Disposal

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. This compound waste must always be classified as Halogenated Organic Waste .

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Collection & Labeling cluster_3 Step 4: Storage & Disposal start Waste Generated This compound decision What is the waste form? start->decision container_liquid Collect in labeled, non-metal container for 'Halogenated Organic Liquid Waste' decision->container_liquid Pure compound or concentrated solution container_solid Collect in labeled container for 'Halogenated Contaminated Solid Waste' decision->container_solid Contaminated gloves, wipes, silica gel, etc. storage Store in designated Satellite Accumulation Area (SAA) container_liquid->storage container_solid->storage disposal Arrange pickup by licensed hazardous waste contractor storage->disposal

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:
  • Identify the Waste Stream: Immediately upon generation, identify the waste as Halogenated Organic Waste . This applies to the pure compound, solutions containing it, and any materials contaminated by it.

  • Select the Correct Waste Container:

    • For liquid waste: Use a designated, leak-proof container made of chemically resistant material (e.g., polypropylene) with a tightly sealing screw cap[1]. Avoid metal containers, as the compound may be corrosive to them.

    • For solid waste (contaminated gloves, paper towels, etc.): Use a separate, clearly marked container or a securely sealed bag for solid debris.

  • Label the Container Correctly: All waste containers must be properly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the mixture.

    • The approximate concentration or volume.

    • The relevant hazard pictograms (e.g., skull and crossbones, health hazard, corrosion, environmental hazard).

    • The accumulation start date.

  • Transfer Waste Safely:

    • All transfers of waste must be conducted inside a certified chemical fume hood.

    • Wear all required PPE as detailed in Table 1.

    • Use a funnel for transferring liquids to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace.

    • Securely close the container immediately after adding waste.

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated area, away from incompatible materials, and have secondary containment to catch any potential leaks[1].

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[6][7].

    • Never dispose of this compound down the drain or in regular trash[6]. This is illegal and environmentally damaging.

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk.

For a small spill (contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[1][8].

  • Collect Waste: Carefully scoop the absorbed material into a designated container for halogenated solid waste.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water[3]. All cleaning materials must be disposed of as hazardous waste.

For a large spill (outside of a fume hood):

  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Notify your supervisor and your institution's EHS or emergency response team. Activate the fire alarm if the spill is large or poses an immediate fire/inhalation hazard.

  • ISOLATE: Close the laboratory doors to contain the vapors.

  • DO NOT ATTEMPT TO CLEAN IT UP YOURSELF. Await the arrival of trained emergency personnel.

By adhering to these rigorous protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. These procedures are designed to be a self-validating system, where each step reinforces the safe and compliant management of hazardous chemical waste.

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - 3-Chloropropionyl chloride. (2010, November 10). Fisher Scientific.
  • SAFETY DATA SHEET. (2019, November 22). Source Not Specified.
  • SAFETY DATA SHEET - 3-Amino-1-propanol. (2010, November 6). Source Not Specified.
  • Safety Data Sheet - 3-amino Benzamide. (2025, June 19). Cayman Chemical.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET. (2021, December 17). Source Not Specified.
  • SDS US - SI-6. (2015, October 8). Ohio.gov.
  • 3-Chloro-1-propanol Safety Information. Antibodies.com.
  • CHLOROPROPAMIDE. NOAA - CAMEO Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(aminocarbonyl)-3-chloropropanamide
Reactant of Route 2
Reactant of Route 2
N-(aminocarbonyl)-3-chloropropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.